2'-Azido guanosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-9-[(2R,3R,4R,5R)-3-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O5/c11-9-14-6-4(7(21)15-9)13-2-18(6)8-10(22,16-17-12)5(20)3(1-19)23-8/h2-3,5,8,19-20,22H,1H2,(H3,11,14,15,21)/t3-,5-,8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYOGLPRZZLHQG-AEHJODJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)(N=[N+]=[N-])O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@]([C@@H]([C@H](O3)CO)O)(N=[N+]=[N-])O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Structural and Functional Intricacies of 2'-Azido Guanosine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of 2'-Azido guanosine, a modified nucleoside of interest to researchers in chemical biology, drug development, and molecular diagnostics. This document outlines its core structural features, summarizes key quantitative data, and provides insight into its synthesis and biological applications.
Chemical Structure and Properties
This compound, also known as 2'-Azido-2'-deoxyguanosine, is a synthetic analog of the natural nucleoside guanosine. Its structure is characterized by the presence of an azido (-N₃) group at the 2' position of the ribose sugar, replacing the hydroxyl group found in native guanosine. This modification imparts unique chemical properties and biological activities.
The core structure consists of a guanine base linked to a 2'-azido-2'-deoxyribose sugar moiety.
Molecular Formula: C₁₀H₁₂N₈O₄
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Data
The introduction of the azido group at the 2' position influences the molecule's physicochemical properties. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₈O₄ | N/A |
| IUPAC Name | 2-amino-9-((2R,3R,4R,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl)-1H-purin-6(9H)-one | N/A |
| SMILES | C1=NC2=C(N1[C@H]3--INVALID-LINK--CO)O">C@@HN=[N+]=[N-])N=C(NC2=O)N | N/A |
Experimental Protocols
The synthesis of this compound and its phosphoramidite derivative for incorporation into oligonucleotides is a multi-step process. A general methodology involves the conversion of a 2'-amino precursor to a 2'-azido group via a diazotransfer reaction.
Synthesis of 2'-Azido Modified RNA from 2'-Amino Precursors
A robust method for synthesizing RNA with internal 2'-azido modifications utilizes a diazotransfer reaction on readily accessible 2'-amino RNA precursors.
Workflow for Synthesis of 2'-Azido RNA:
Caption: Synthetic workflow for 2'-azido RNA.
This approach has been shown to be effective for various lengths and secondary structures of RNA and is compatible with other sensitive modifications.
Biological Significance and Applications
This compound has emerged as a valuable tool in chemical biology and drug discovery. Its primary applications stem from the unique properties of the azido group.
-
Antiviral Research: As a nucleoside analog, this compound has been investigated for its potential antiviral activities. The modification can interfere with viral replication processes.
-
Biological Probes: The azido group serves as a bioorthogonal handle. It can be specifically and efficiently labeled with fluorescent dyes or other reporter molecules via "click chemistry" (e.g., copper-catalyzed or strain-promoted alkyne-azide cycloaddition). This allows for the tracking and imaging of RNA within cells.
-
siRNA Applications: Incorporating this compound into small interfering RNAs (siRNAs) has been shown to be well-tolerated and can be used to study gene silencing mechanisms. The ability to attach probes to specific sites within an siRNA molecule provides a powerful tool for investigating its biological fate and interactions.
At present, there is limited direct evidence linking this compound to specific endogenous signaling pathways. Its primary role in research is as an exogenous probe and a modified building block for synthetic nucleic acids.
Conclusion
This compound is a versatile synthetic nucleoside with significant applications in the study of nucleic acids. Its unique chemical handle, the azido group, enables a wide range of labeling and detection strategies, making it an invaluable tool for researchers in various disciplines. Further investigations into its biological effects and potential therapeutic applications are ongoing.
An In-depth Technical Guide to the Physicochemical Properties of 2'-Azido Guanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Azido guanosine (2'-AG) is a chemically modified nucleoside analog of guanosine, a fundamental component of RNA.[1] It is distinguished by the substitution of the hydroxyl group (-OH) at the 2' position of the ribose sugar with an azido group (-N₃).[1][2] This modification imparts unique chemical properties, making this compound a versatile and powerful tool in chemical biology, antiviral research, and drug development.[3][4] The azido group serves as a bioorthogonal handle, enabling specific chemical reactions within complex biological systems without interfering with native processes.[4] This guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key applications of this compound.
Physicochemical Properties
The core physicochemical characteristics of this compound are summarized below. This data is essential for its application in experimental design, including reaction setup, solvent selection, and analytical characterization.
| Property | Value | Reference(s) |
| IUPAC Name | 2-amino-9-[(2R,3R,4R,5R)-3-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | [5] |
| Synonyms | This compound, 2'-Azido-2'-deoxyguanosine, 2'-C-Azidoguanosine, 2'-Azido-D-guanosine | [5] |
| CAS Number | 60921-30-4 | [5] |
| Molecular Formula | C₁₀H₁₂N₈O₅ | [5] |
| Molecular Weight | 324.25 g/mol | [5] |
| Exact Mass | 324.09306551 Da | [5] |
| Melting Point | Data not available. For reference, the melting point of the parent compound, Guanosine, is 250 °C (decomposes). | [6] |
| Solubility | Soluble in water and dimethylformamide (DMF).[2] Sparingly soluble in aqueous buffers.[7] | [2][7] |
| Stability | Generally stable under physiological conditions. Sensitive to light and moisture.[2] Store at -20°C for long-term stability (≥4 years for the parent compound, Guanosine). | [2][7] |
| XLogP3 | -0.5 | [5] |
| Hydrogen Bond Donors | 5 | [5] |
| Hydrogen Bond Acceptors | 10 | [5] |
| Polar Surface Area | 170 Ų | [5] |
| Purity (Typical) | ≥97% by HPLC |
Experimental Protocols & Methodologies
The unique properties of this compound are leveraged through various experimental procedures. Detailed below are methodologies for its synthesis, incorporation into RNA, and subsequent functional application.
Synthesis of this compound Modified Oligonucleotides
The site-specific incorporation of this compound into RNA oligonucleotides is most commonly achieved via solid-phase synthesis.[1][4] While the azido group presents challenges for standard phosphoramidite chemistry, successful incorporation is achieved using phosphotriester or optimized phosphoramidite approaches.[1]
Protocol: Solid-Phase RNA Synthesis (General Cycle)
The synthesis is performed on an automated DNA/RNA synthesizer using a solid support, such as controlled-pore glass (CPG).[8][9] The process follows a four-step cycle for each nucleotide addition:
-
Detritylation: The acid-labile 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using an acid (e.g., trichloroacetic acid in dichloromethane) to expose the 5'-hydroxyl group.[9]
-
Coupling: The this compound phosphoramidite building block is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[10] A large excess of the phosphoramidite is used to drive the reaction to completion.[9]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated (capped) using a mixture of acetic anhydride and 1-methylimidazole. This prevents the formation of failure sequences in subsequent cycles.[10]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution in the presence of water and pyridine.[10]
This cycle is repeated until the desired full-length oligonucleotide is assembled. Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed using a base (e.g., aqueous ammonia).[8] The crude product is then purified, typically by HPLC.[11]
Bioorthogonal Labeling via Click Chemistry
The azido group of 2'-AG is a key functional handle for bioorthogonal "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][4] This reaction allows for the efficient and specific attachment of reporter molecules, such as fluorescent dyes or affinity tags, to the modified RNA.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on RNA
This protocol is adapted from a method for fluorescently labeling 2'-azido modified RNA.[12]
-
Preparation: In a sterile, RNase-free microfuge tube, lyophilize 60 nmol of the 2'-azido modified RNA.
-
Reagent Mix: Prepare a reaction mixture by adding the following components to achieve the specified final concentrations in a total volume of 60 µL:
-
2'-azido RNA: 1 mM
-
Alkyne-modified fluorescent dye (e.g., F545-alkyne): 2 mM
-
Copper(II) Sulfate (CuSO₄): 5 mM
-
Sodium Ascorbate: 10 mM (freshly prepared)
-
Solvent: H₂O/Acetonitrile (4:1 ratio)
-
-
Reaction:
-
Degas the reaction mixture.
-
Incubate for 3-4 hours at 50°C under an inert argon atmosphere.
-
-
Purification and Analysis: The resulting labeled RNA can be purified and analyzed by methods such as anion exchange chromatography or HPLC to separate the labeled product from unreacted components.[12]
Gene Silencing with this compound Modified siRNA
2'-Azido modifications are well-tolerated in small interfering RNA (siRNA) guide strands and can enhance properties like nuclease resistance without compromising gene-silencing activity.[12]
Protocol: siRNA-Mediated Gene Silencing Assay (General)
This protocol outlines the general steps for assessing the biological activity of 2'-azido modified siRNAs.
-
Cell Culture: Plate the target cells (e.g., chicken DF-1 fibroblasts for BASP1 gene silencing) in appropriate culture dishes and grow to a suitable confluency (e.g., 50-70%).[12]
-
Transfection:
-
Prepare complexes of the siRNA (unmodified control, scrambled control, and 2'-azido modified siRNA) with a suitable transfection reagent (e.g., lipofection reagents or electroporation/nucleofection).
-
Add the siRNA complexes to the cells at a predetermined final concentration (e.g., 0.24 nmol for a 60 mm dish).[12]
-
-
Incubation: Incubate the cells for a period sufficient to allow for mRNA degradation and protein knockdown (typically 24-72 hours).
-
Analysis of Gene Expression:
-
RNA Level: Isolate total RNA from the cells. Analyze the target mRNA levels using quantitative real-time PCR (qPCR) or Northern blotting. A significant decrease in mRNA in cells treated with the target-specific siRNA compared to controls indicates successful silencing.[13]
-
Protein Level: Lyse the cells and isolate total protein. Analyze the target protein levels using Western blotting. A reduction in the target protein band intensity confirms gene silencing at the protein level.[13]
-
Applications in Signaling Pathways and Experimental Workflows
This compound is instrumental in dissecting complex biological processes. Its ability to be incorporated into nascent RNA allows for the study of RNA dynamics, and its role as a nucleoside analog enables investigation into signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a crucial signaling cascade involved in inflammation, immunity, and cell survival.[14] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals like TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes.[3][15] Research has indicated that this compound can inhibit NF-κB binding activity, suggesting its potential as a tool to modulate this critical pathway.
Caption: The classical NF-κB signaling pathway.
Experimental Workflows
The unique chemical nature of this compound enables powerful experimental workflows for RNA analysis.
1. Click Chemistry Labeling Workflow
This workflow outlines the process of attaching a molecule of interest (e.g., a fluorophore) to an RNA molecule that has been site-specifically modified with this compound. This is fundamental for RNA visualization and tracking studies.
Caption: Workflow for labeling RNA via CuAAC "Click Chemistry".
2. Azidonucleoside-Incorporated RNA-Seq (AIR-seq) Workflow
AIR-seq is a metabolic labeling technique used to study RNA dynamics, such as transcription and degradation rates, across the transcriptome. Cells are pulsed with this compound (AzG), which is incorporated into newly synthesized RNA. The azido-tagged RNA can then be enriched and sequenced.
References
- 1. Buy this compound | 60921-30-4 [smolecule.com]
- 2. Buy this compound (EVT-1674294) | 60921-30-4 [evitachem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound | 60921-30-4 | Benchchem [benchchem.com]
- 5. This compound | C10H12N8O5 | CID 136706893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Guanosine CAS#: 118-00-3 [amp.chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 9. atdbio.com [atdbio.com]
- 10. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ads-tec.co.jp [ads-tec.co.jp]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Gene silencing by siRNAs and antisense oligonucleotides in the laboratory and the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Association and Significance of MDM2 and NF-κB Protein Expression in Multiple Myeloma [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
In-Depth Technical Guide: The Mechanism of 2'-Azido Guanosine Incorporation into RNA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of 2'-Azido guanosine (2'-Azido-G) incorporation into RNA. It covers both chemical and enzymatic synthesis methods, the structural implications of this modification, and detailed experimental protocols for relevant laboratory procedures. This document is intended to be a valuable resource for researchers in chemical biology, nucleic acid chemistry, and drug development.
Introduction to this compound
2'-Azido-2'-deoxyguanosine is a modified nucleoside analog where the 2'-hydroxyl group of the ribose sugar is replaced by an azido (-N₃) group. This modification has garnered significant interest in the fields of chemical biology and biotechnology. The azido group is relatively small and can be introduced into RNA with minimal structural perturbation. Importantly, it serves as a versatile chemical handle for post-transcriptional modifications via bioorthogonal chemistry, such as the Staudinger ligation or copper-catalyzed and strain-promoted azide-alkyne cycloaddition ("click chemistry"). These reactions allow for the site-specific labeling of RNA with fluorophores, biotin, or other moieties for various applications, including the study of RNA localization, structure, and function.
Chemical Synthesis and Incorporation of this compound into RNA
The site-specific incorporation of 2'-Azido-G into RNA oligonucleotides is primarily achieved through solid-phase chemical synthesis. This process involves the synthesis of a 2'-azido-guanosine phosphoramidite building block, which can then be used in standard automated RNA synthesis protocols.
Synthesis of this compound Building Blocks
The synthesis of 2'-azido cytidine and guanosine building blocks has been reported, enabling the incorporation of all four 2'-azido-modified nucleosides into RNA. The process for guanosine involves several chemical steps to introduce the azido group at the 2' position of the ribose and to properly protect the functional groups for solid-phase synthesis.
Solid-Phase RNA Synthesis
The incorporation of 2'-azido-modified nucleosides into RNA has been successfully achieved using phosphoramidite chemistry. While there were initial concerns about the compatibility of the azido group with the phosphoramidite chemistry, these have been overcome. An alternative approach involves a phosphotriester coupling cycle for the incorporation of the 2'-azido-modified building block.
Experimental Protocol: Chemical Incorporation of this compound
This protocol outlines the general steps for incorporating a this compound phosphodiester building block into an RNA sequence during solid-phase synthesis.
-
Standard RNA Synthesis: The RNA strand is assembled on a solid support using standard automated RNA solid-phase synthesis with 2'-O-TOM (tri-isopropylsilyloxymethyl) protected nucleoside phosphoramidites up to the desired modification site.
-
Interruption of Synthesis: The automated synthesis is paused after the detritylation step, which leaves a free 5'-hydroxyl group at the end of the growing RNA chain.
-
Manual Coupling of 2'-Azido-G: The this compound phosphodiester building block is then manually coupled to the free 5'-hydroxyl group. This is typically achieved by activation with a coupling reagent such as 1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT). High coupling yields, often up to 95%, can be achieved with this method.
-
Capping: After the manual coupling step, any unreacted 5'-hydroxyl groups are capped to prevent their participation in subsequent cycles.
-
Continuation of Synthesis: The automated solid-phase synthesis is then resumed to complete the RNA chain.
-
Deprotection: Following the completion of the synthesis, the RNA is cleaved from the solid support, and all protecting groups are removed. This typically involves a two-step process:
-
Treatment with syn-2-pyridine aldoxime/tetramethylguanidine in dioxane/water to remove the 2-chlorophenyl phosphate protecting groups.
-
Standard deprotection using methylamine in ethanol/water followed by treatment with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) to remove the remaining protecting groups, including the 2'-O-TOM groups.
-
-
Purification: The final 2'-azido-modified RNA product is purified, typically by anion-exchange high-performance liquid chromatography (HPLC). The molecular weight of the purified RNA is then confirmed by mass spectrometry.[1][2]
Logical Workflow for Chemical Incorporation of 2'-Azido-G into RNA
Caption: Workflow for the chemical synthesis and purification of 2'-azido-G modified RNA.
Enzymatic Incorporation of this compound into RNA
The enzymatic incorporation of 2'-azido-2'-deoxyguanosine-5'-triphosphate (2'-azido-GTP) into RNA is a powerful method for generating modified transcripts, particularly for longer RNA molecules that are difficult to produce by chemical synthesis. This process relies on the ability of RNA polymerases to accept modified nucleotides as substrates.
RNA Polymerase-Mediated Incorporation
Wild-type RNA polymerases, such as T7 RNA polymerase, generally exhibit poor incorporation efficiency for nucleotides with bulky 2'-substituents like the azido group. However, mutant versions of T7 RNA polymerase have been developed that show enhanced utilization of such modified NTPs.
Notably, the Y639F/H784A double mutant of T7 RNA polymerase has demonstrated a significantly improved ability to incorporate 2'-azido and 2'-O-methyl modified nucleotides into RNA transcripts.[3][4][5] The Y639F mutation is thought to create more space in the active site to accommodate the 2'-substituent, while the H784A mutation is believed to reduce premature termination after the incorporation of a modified nucleotide.
Quantitative Data on Incorporation Efficiency
| T7 RNA Polymerase Variant | Substrate(s) | Relative Transcript Yield (%) |
| Wild-type | 2'-azido-UTP | ~6.7 |
| Wild-type | 2'-azido-CTP | ~2 |
| Wild-type | 2'-azido-UTP & 2'-azido-CTP | Not Detectable |
| Y639F | 2'-azido-UTP | ~30 |
| Y639F | 2'-azido-CTP | ~30 |
| Y639F | 2'-azido-UTP & 2'-azido-CTP | ~9 |
| Y639F/H784A | 2'-azido-UTP | ~60 |
| Y639F/H784A | 2'-azido-CTP | ~60 |
| Y639F/H784A | 2'-azido-UTP & 2'-azido-CTP | ~33 |
Data is adapted from Padilla and Sousa, Nucleic Acids Research, 2002, Vol. 30, No. 24 e138. The values represent the synthesis of full-length run-off transcripts and are normalized to the yield from reactions with the four canonical NTPs (defined as 100%).
This data clearly demonstrates the superior performance of the Y639F/H784A double mutant in incorporating 2'-azido-modified nucleotides.
Experimental Protocol: In Vitro Transcription with 2'-Azido-GTP
This protocol is adapted from methodologies for in vitro transcription using T7 RNA polymerase and modified nucleotides.
-
Template Preparation: A linear DNA template containing a T7 promoter upstream of the sequence to be transcribed is required. The template can be a linearized plasmid or a PCR product.
-
Reaction Setup: The transcription reaction is assembled in a nuclease-free tube at room temperature. A typical 20 µL reaction mixture includes:
-
40 mM Tris-HCl (pH 8.0)
-
6 mM MgCl₂
-
10 mM NaCl
-
2 mM Spermidine
-
10 mM Dithiothreitol (DTT)
-
NTPs: ATP, CTP, UTP, and 2'-azido-GTP (or a mixture of GTP and 2'-azido-GTP depending on the desired level of incorporation). The concentration of each NTP is typically 0.5 mM.
-
[α-³²P]GTP for radiolabeling of the transcript, if desired.
-
DNA template (e.g., 10 nM)
-
T7 RNA polymerase (Y639F/H784A mutant, e.g., 20 nM)
-
-
Incubation: The reaction mixture is incubated at 37°C for 30 minutes to 2 hours.
-
Reaction Termination: The reaction is stopped by the addition of an equal volume of a loading buffer containing 90% formamide, 50 mM EDTA, and a tracking dye.
-
Analysis of Transcripts: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then visualized, for example, using a phosphorimager if radiolabeling was used.
Signaling Pathway: Enzymatic Incorporation of 2'-Azido-GTP by T7 RNA Polymerase
Caption: The process of 2'-azido-GTP incorporation during transcription by T7 RNA polymerase.
Structural Implications of this compound in RNA
The introduction of a 2'-azido group into the ribose backbone of RNA has important structural consequences that influence the overall conformation and stability of the RNA molecule.
Ribose Pucker
The conformation of the ribose sugar, known as the ribose pucker, is a key determinant of RNA structure. In A-form RNA helices, the ribose typically adopts a C3'-endo conformation. Structural studies, including X-ray crystallography, have shown that the 2'-azido modification favors the C3'-endo ribose pucker.[1] This is significant because it suggests that the incorporation of this compound is structurally compatible with the canonical A-form helical geometry of double-stranded RNA.
Thermal Stability
The effect of the 2'-azido modification on the thermal stability of RNA duplexes has been investigated using temperature-dependent UV spectroscopy. The incorporation of a this compound has been shown to cause a slight decrease in the melting temperature (Tm) of an RNA duplex, on the order of -1.4°C per modification in one study.[1] This modest destabilization may be due to minor steric hindrance between the azido group and the adjacent 3'-phosphate.
Structural Analysis Techniques
X-ray Crystallography: This technique provides high-resolution structural information about RNA molecules. To perform X-ray crystallography on a 2'-azido-modified RNA, the RNA must first be synthesized, purified, and then crystallized. The crystals are then exposed to X-rays, and the resulting diffraction pattern is used to determine the three-dimensional structure of the molecule. This method has been instrumental in confirming the C3'-endo ribose pucker and in visualizing the interactions of the 2'-azido group within the minor groove of the RNA helix.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the structure and dynamics of RNA in solution. For 2'-azido-modified RNA, NMR can be used to assess the impact of the modification on the local and global structure of the RNA. ¹H NMR spectra have shown that the imino proton resonances, which are indicative of Watson-Crick base pairing, are largely unaffected by the presence of a this compound, suggesting that the modification does not significantly disrupt the helical structure.[1]
Experimental Protocol: X-ray Crystallography of 2'-Azido-Modified RNA
-
RNA Synthesis and Purification: The 2'-azido-modified RNA oligonucleotide is synthesized and purified as described in section 2.2. High purity is critical for successful crystallization.
-
Crystallization Screening: The purified RNA is screened against a variety of crystallization conditions. This is often done using high-throughput screening methods with commercially available or custom-made screens. The screens typically vary in pH, precipitant type and concentration, and the presence of various salts and additives.
-
Optimization of Crystallization Conditions: Once initial crystals are obtained, the conditions are optimized to produce larger, well-diffracting crystals. This involves fine-tuning the concentrations of the RNA, precipitants, and other components of the crystallization solution.
-
Crystal Harvesting and Cryo-protection: The crystals are carefully harvested and soaked in a cryo-protectant solution to prevent damage during flash-cooling in liquid nitrogen.
-
X-ray Diffraction Data Collection: The cryo-cooled crystals are mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction data is collected on a detector.
-
Structure Determination and Refinement: The collected diffraction data is processed to determine the electron density map of the molecule. A structural model is then built into the electron density and refined to obtain the final high-resolution structure.
Experimental Workflow for Structural Analysis of 2'-Azido-Modified RNA
Caption: General workflow for the structural analysis of 2'-azido-G modified RNA.
Conclusion
The incorporation of this compound into RNA, both chemically and enzymatically, provides a powerful tool for the site-specific modification and labeling of RNA. The development of mutant T7 RNA polymerases has significantly improved the efficiency of enzymatic incorporation, making this method viable for the production of long, modified transcripts. Structural studies have shown that the 2'-azido modification is well-tolerated within the A-form helical structure of RNA. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their work to explore and manipulate the structure and function of RNA.
References
- 1. A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Synthesis of Site-Specifically 2′-Azido-Modified RNA and Potential Applications for Bioconjugation and RNA Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Early Investigations into 2'-Azido Guanosine as a Potential Antiviral Agent: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Concepts: The Mechanism of Action of 2'-Azido Nucleosides
The primary mechanism by which 2'-azido nucleoside analogs are believed to exert their antiviral effect is through the termination of viral nucleic acid synthesis. Like other nucleoside analogs, 2'-Azido guanosine is anticipated to be anabolized within the host cell to its triphosphate form by cellular kinases. This triphosphate metabolite can then act as a substrate for viral polymerases (either DNA or RNA dependent).
Upon incorporation into a growing nucleic acid chain, the presence of the 2'-azido group is expected to sterically hinder the formation of the subsequent phosphodiester bond, leading to premature chain termination. This disruption of viral genome replication effectively halts the proliferation of the virus.
Figure 1: Proposed mechanism of action for this compound.
Summary of Early Antiviral and Cytotoxic Observations
Early reports indicated that this compound exhibited inhibitory effects against certain viruses and cell lines. Specifically, it was noted to be effective in inhibiting the replication of vaccinia virus . Concurrently, the compound was observed to inhibit the growth of L1210 murine leukemia cells . These findings suggested that this compound possesses biological activity with a potential impact on DNA metabolism. However, detailed quantitative data, such as the 50% inhibitory concentration (IC50) for vaccinia virus, the 50% effective concentration (EC50), and the 50% cytotoxic concentration (CC50) for L1210 cells from these initial studies, are not well-documented in accessible scientific literature.
Data Presentation
Due to the absence of specific quantitative data for this compound in early published studies, a comparative data table cannot be constructed. Research in this area has more extensively documented the antiviral activities of other azido-nucleoside analogs, particularly those with modifications at the 3'- and 4'-positions of the sugar moiety.
Experimental Protocols: A General Framework for Antiviral Evaluation of Nucleoside Analogs
While specific protocols for the early studies on this compound are not available, the following represents a generalized workflow for assessing the antiviral activity and cytotoxicity of a novel nucleoside analog.
Figure 2: General experimental workflow for antiviral screening.
Cytotoxicity Assay (e.g., MTT Assay)
-
Objective: To determine the concentration of the compound that is toxic to the host cells.
-
Methodology:
-
Host cells (e.g., Vero cells for vaccinia virus) are seeded in 96-well plates and allowed to adhere overnight.
-
A serial dilution of this compound is prepared in cell culture medium.
-
The culture medium is replaced with the medium containing the various concentrations of the compound.
-
Cells are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
After incubation, the formazan product is solubilized, and the absorbance is read using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.
-
Antiviral Assay (e.g., Plaque Reduction Assay)
-
Objective: To determine the concentration of the compound that inhibits viral replication by 50%.
-
Methodology:
-
Confluent monolayers of host cells are prepared in 6-well or 12-well plates.
-
The cells are infected with a known titer of the virus (e.g., vaccinia virus) for 1-2 hours to allow for viral adsorption.
-
The viral inoculum is removed, and the cells are washed.
-
An overlay medium (e.g., containing carboxymethyl cellulose or agar) with various non-toxic concentrations of this compound is added to the wells. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized lesions (plaques).
-
The plates are incubated until visible plaques are formed (typically 2-3 days for vaccinia virus).
-
The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
The percentage of plaque reduction is calculated for each compound concentration relative to a virus control (no compound).
-
The 50% inhibitory concentration (IC50) or effective concentration (EC50) is determined by plotting the percentage of plaque reduction against the compound concentration.
-
Conclusion
The early investigations into this compound suggested its potential as an antiviral agent, with observed activity against vaccinia virus and cytotoxic effects on L1210 cells. While the absence of detailed quantitative data from these initial studies limits a thorough retrospective analysis, the compound fits within the broader class of 2'-substituted nucleoside analogs that function as chain terminators of viral nucleic acid synthesis. The general experimental framework provided herein serves as a standard for the evaluation of such compounds and highlights the necessary steps to quantify their antiviral efficacy and therapeutic index. Further research, potentially involving the re-synthesis and re-evaluation of this compound using modern virological and biochemical assays, would be necessary to fully elucidate its antiviral spectrum and mechanism of action.
The Enigmatic Cytotoxicity of 2'-Azido Guanosine: A Technical Examination
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the current understanding of the potential cytotoxicity of 2'-Azido guanosine (2'-AG) in cell lines. While the direct, quantitative cytotoxic data for this compound remains limited in publicly accessible research, this document provides a comprehensive overview of the available information, including its observed effects on cell proliferation and its intriguing role in apoptosis modulation. To offer a more complete picture of the cytotoxic potential of 2'-azido nucleosides, this guide also presents a detailed case study on the closely related and well-characterized cytotoxic compound, 2'-azido-2'-deoxyarabinofuranosylcytosine (Cytarazid).
This compound: An Overview of Biological Activity
This compound is a modified nucleoside that has garnered interest for its utility in various biochemical applications, including RNA labeling and as a building block for RNA synthesis.[1] Its potential as an antiviral agent has also been explored.[] However, its specific cytotoxic profile is not extensively documented.
Observed Effects on Cell Proliferation
Modulation of Apoptosis
Intriguingly, some evidence points to this compound having a role in modulating apoptosis. It has been suggested that this compound can inhibit Tumor Necrosis Factor-alpha (TNF-α)-induced apoptosis in rod cells by inhibiting the upregulation of Fas-Associated Death Domain (FADD). This suggests a context-dependent, anti-apoptotic role, which adds a layer of complexity to its cytotoxic potential.
Quantitative Cytotoxicity Data: A Case Study with 2'-azido-2'-deoxyarabinofuranosylcytosine (Cytarazid)
Given the scarcity of quantitative data for this compound, we turn to a closely related 2'-azido nucleoside, Cytarazid, to illustrate the potential cytotoxic potency of this class of compounds. Cytarazid has been shown to inhibit the in vitro growth of several human cell lines with 50% inhibition (IC50) at concentrations ranging from 0.06 to 0.2 microM.[3]
| Compound | Cell Line(s) | IC50 (µM) | Reference |
| 2'-azido-2'-deoxyarabinofuranosylcytosine (Cytarazid) | Various Human Cell Lines | 0.06 - 0.2 | [3] |
| This compound | L1210 (murine leukemia) | Data not available | [] |
Experimental Protocols
Detailed experimental protocols for the cytotoxicity assessment of this compound are not available in the reviewed literature. However, a standard methodology for determining the cytotoxicity of a nucleoside analog like Cytarazid is presented below, which could be adapted for this compound.
General Protocol for In Vitro Cytotoxicity Assay (as adapted from the study of Cytarazid)
This protocol outlines a typical cell growth inhibition assay.
-
Cell Culture: Human tumor cell lines (e.g., HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: A stock solution of the test compound (e.g., Cytarazid or this compound) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in the cell culture medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The culture medium is replaced with medium containing various concentrations of the test compound. Control wells receive medium with the solvent at the same concentration as the highest compound concentration.
-
Incubation: The plates are incubated for a period that allows for several cell doubling times (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is determined using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. The absorbance is read using a microplate reader.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the solvent-treated control cells. The IC50 value is calculated by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
A typical workflow for assessing the cytotoxicity of a compound in cell lines.
Signaling Pathways
Proposed Cytotoxic Mechanism of 2'-Azido Nucleosides (based on Cytarazid)
The primary mechanism of cytotoxicity for Cytarazid involves the inhibition of DNA synthesis.[3] This provides a plausible model for how other 2'-azido nucleosides with cytotoxic properties, potentially including this compound, might act.
The key steps are:
-
Cellular Uptake and Phosphorylation: The nucleoside analog is transported into the cell and is phosphorylated by cellular kinases to its triphosphate form. For Cytarazid, it is a substrate for deoxycytidine kinase.[3]
-
Inhibition of DNA Polymerase: The triphosphate analog acts as a competitive inhibitor of the natural deoxynucleotide triphosphate for DNA polymerases (both alpha and beta).[3]
-
Interference with Primer-Template Activity: The analog can also interfere with the primer-template function, further disrupting DNA replication.[3]
Proposed mechanism of cytotoxicity for 2'-azido nucleosides, based on Cytarazid.
Modulation of the TNF-α Signaling Pathway
The report of this compound inhibiting TNF-α-induced apoptosis via FADD upregulation suggests an interaction with the extrinsic apoptosis pathway. In this pathway, the binding of TNF-α to its receptor (TNFR1) typically leads to the recruitment of TRADD and FADD, which in turn activates caspase-8, initiating the caspase cascade and apoptosis. The suggested action of this compound would be to interfere with this signaling cascade, thereby preventing apoptosis in this specific context.
Modulation of TNF-α induced apoptosis by this compound.
Conclusion and Future Directions
Future research should focus on:
-
Systematic Cytotoxicity Screening: Evaluating the cytotoxicity of this compound across a broad panel of cancer cell lines to determine its IC50 values and spectrum of activity.
-
Mechanism of Action Studies: Investigating the precise molecular mechanisms by which this compound exerts its anti-proliferative effects, including its impact on DNA and RNA synthesis, and cell cycle progression.
-
Clarifying the Role in Apoptosis: Further studies are needed to delineate the conditions under which this compound may inhibit or potentially induce apoptosis.
By addressing these knowledge gaps, the scientific community can better understand the therapeutic potential, or lack thereof, of this compound as a cytotoxic agent.
References
2'-Azido Guanosine: A Technical Guide to its Foundational Role in Transcriptomics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research surrounding 2'-Azido guanosine (2'-AzG), a pivotal tool in the field of transcriptomics. We will explore its synthesis, incorporation into RNA, and its application in bioorthogonal chemistry for the labeling and analysis of RNA. This guide provides detailed experimental methodologies and quantitative data to empower researchers in their study of RNA dynamics and function.
Introduction to this compound
This compound is a modified nucleoside analog where the 2'-hydroxyl group of the ribose sugar is replaced by an azido (-N3) group. This seemingly small modification imparts unique chemical properties that make it an invaluable tool for chemical biologists and transcriptomics researchers. The azido group is bioorthogonal, meaning it is chemically inert within biological systems but can be selectively reacted with specific chemical partners, a process known as "click chemistry".[1][2] This allows for the precise and efficient labeling of RNA molecules containing 2'-AzG.
The incorporation of 2'-AzG into RNA can be achieved through two primary methods: site-specific incorporation during solid-phase RNA synthesis and metabolic labeling in living cells. These approaches enable a wide range of applications, from studying the structure and function of specific RNAs to globally profiling newly transcribed RNA.
Physicochemical Properties and Biocompatibility
The 2'-azido modification has been shown to be well-tolerated within RNA structures and by the cellular machinery. X-ray crystallographic analysis of RNA duplexes containing 2'-azido nucleosides reveals that the 2'-azido group supports the C3'-endo ribose conformation, which is characteristic of A-form RNA helices.[3][4] This structural compatibility ensures that the modified RNA can still participate in biological processes such as RNA interference (RNAi).[1]
Studies have demonstrated that siRNAs containing 2'-azido modifications are well-tolerated in the guide strand and can effectively silence their target genes.[4][5] Furthermore, the 2'-azido group is compatible with other common RNA modifications like 2'-fluoro and 2'-O-methyl, allowing for the creation of siRNAs with tunable properties, such as increased nuclease resistance.[4][5]
Data Presentation: Quantitative Analysis of this compound in Transcriptomics
The following tables summarize key quantitative data related to the application of this compound in transcriptomics research.
Table 1: Site-Specific Incorporation of this compound Phosphodiester
| Parameter | Value | Reference |
| Coupling Yield during Solid-Phase Synthesis | Up to 95% | [5] |
Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for RNA Labeling
| Parameter | Condition | Result | Reference |
| Reactant Concentrations | 1 mM 2'-azido RNA, 2 mM alkyne-dye, 5 mM CuSO4, 10 mM sodium ascorbate | Efficient fluorescent labeling | [5] |
| Reaction Time & Temperature | 3-4 hours at 50°C | Successful bioconjugation | [5] |
Table 3: Metabolic Labeling of Bacterial RNA with 2'-deoxy-2'-azidoguanosine
| Parameter | Value | Reference |
| Minimum effective concentration for visualization | 10 µM | [3] |
| Incorporation into cellular RNA | ~0.3% of total Cytidine (for 2'-azidocytidine) | [1] |
Note: Quantitative data on the incorporation efficiency of this compound triphosphate by various RNA polymerases is not extensively available in a comparative format. It is generally described that 2'-azido modified NTPs are modestly accepted by native RNA polymerases, while engineered polymerases can exhibit improved incorporation.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Site-Specific Incorporation of this compound into RNA via Solid-Phase Synthesis
This protocol describes the manual incorporation of a this compound phosphodiester building block during automated solid-phase RNA synthesis.
Materials:
-
2'-O-TOM protected nucleoside phosphoramidites
-
2'-Azido-2'-deoxyguanosine 3'-phosphodiester building block
-
1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT)
-
Solid support for RNA synthesis
-
Standard reagents for automated RNA synthesis
Procedure:
-
Perform automated solid-phase RNA synthesis using 2'-O-TOM protected nucleoside phosphoramidites up to the desired incorporation site for this compound.
-
Interrupt the automated synthesis after the detritylation step, which liberates the terminal 5'-hydroxyl group.
-
Manually couple the 2'-Azido-2'-deoxyguanosine 3'-phosphodiester building block by activating it with MSNT.
-
After the manual coupling step, cap the growing RNA chain.
-
Resume automated RNA synthesis to complete the desired sequence.
-
Cleave the RNA from the solid support and deprotect it using standard procedures.
-
Purify the final 2'-azido modified RNA product.
Metabolic Labeling of Bacterial RNA with 2'-deoxy-2'-azidoguanosine
This protocol is adapted from the "AIR-seq" method for labeling nascent RNA in bacteria.[3]
Materials:
-
Bacterial culture (e.g., E. coli)
-
Fresh growth medium
-
2'-deoxy-2'-azidoguanosine (AzG)
-
Reagents for RNA extraction
Procedure:
-
Grow a bacterial culture overnight.
-
Dilute the overnight culture 1:100 in fresh medium and grow to an OD600 of ~0.3.
-
Add 2'-deoxy-2'-azidoguanosine to the culture at the desired final concentration (e.g., 10-100 µM).
-
Incubate the culture for the desired labeling period.
-
Harvest the bacterial cells by centrifugation.
-
Proceed with total RNA extraction using a standard protocol. The extracted RNA will contain metabolically incorporated AzG in newly transcribed molecules.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on 2'-Azido Labeled RNA
This "click chemistry" protocol enables the fluorescent labeling of 2'-azido modified RNA.[5]
Materials:
-
2'-azido modified RNA (lyophilized)
-
Alkyne-functionalized fluorescent dye (e.g., Acetylene-Fluor 545)
-
Copper(II) sulfate (CuSO4) solution
-
Sodium ascorbate solution
-
Acetonitrile
-
Nuclease-free water
Procedure:
-
Resuspend the lyophilized 2'-azido modified RNA in nuclease-free water.
-
In a reaction tube, combine the following components to the specified final concentrations:
-
2'-azido RNA: 1 mM
-
Alkyne-dye: 2 mM
-
CuSO4: 5 mM
-
Sodium ascorbate: 10 mM
-
-
Add acetonitrile as a cosolvent to achieve a water/acetonitrile ratio of 4:1.
-
Degas the reaction mixture and incubate for 3-4 hours at 50°C under an argon atmosphere with stirring.
-
Purify the fluorescently labeled RNA using methods such as ethanol precipitation or size-exclusion chromatography.
RNA-Seq Library Preparation from Azide-Labeled RNA (Conceptual Workflow)
While a specific, universally adopted protocol for RNA-seq from 2'-azido labeled RNA is not yet standardized, the following conceptual workflow can be adapted from existing methods for modified RNA.
Procedure:
-
Metabolic Labeling and RNA Extraction: Perform metabolic labeling of cells with this compound as described in Protocol 4.2 and extract total RNA.
-
Click Chemistry Biotinylation: Perform a click reaction (as in Protocol 4.3) using an alkyne-biotin conjugate instead of a fluorescent dye. This will attach a biotin handle to the newly transcribed, azide-containing RNA.
-
Enrichment of Labeled RNA: Use streptavidin-coated magnetic beads to capture the biotinylated RNA, thereby enriching for the newly transcribed RNA population.
-
RNA Fragmentation: Fragment the enriched RNA to the appropriate size for sequencing.
-
Library Construction: Proceed with a standard RNA-seq library preparation protocol, which typically involves:
-
Reverse transcription to cDNA
-
Second-strand synthesis
-
End repair and A-tailing
-
Ligation of sequencing adapters
-
PCR amplification of the library
-
-
Sequencing and Data Analysis: Sequence the prepared library on a next-generation sequencing platform. During data analysis, account for any potential biases introduced by the modification or enrichment process.
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows.
References
- 1. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. umassmed.edu [umassmed.edu]
- 3. Metabolic RNA labeling for probing RNA dynamics in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Metabolic Labeling of RNA with 2'-Azido guanosine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic labeling of RNA with chemically modified nucleosides is a powerful technique for studying RNA dynamics, including transcription, degradation, and localization. 2'-Azido guanosine (2'-AG) is a guanosine analog that can be metabolically incorporated into newly synthesized RNA. The azido group serves as a bioorthogonal handle, allowing for the selective chemical ligation to probes for visualization, enrichment, and analysis. This document provides detailed protocols for the metabolic labeling of RNA with this compound and subsequent detection using click chemistry.
Data Presentation
Table 1: Recommended Conditions for Metabolic Labeling of RNA in E. coli with this compound
| Parameter | Recommended Value | Notes |
| This compound (AzG) Concentration | 10 - 100 µM | Labeling is observable at concentrations as low as 10 µM, with signals increasing with higher concentrations[1]. A concentration of 100 µM for 2 hours has been shown to be effective[2]. |
| Incubation Time | 2 hours | Effective labeling has been demonstrated with a 2-hour incubation period in E. coli[2]. |
| Cell Type | E. coli | This protocol has been optimized for use in bacterial cells, specifically E. coli[1][2]. |
| Growth Inhibition | Minimal | This compound does not significantly affect the growth of E. coli at effective labeling concentrations[1]. |
Table 2: Click Chemistry Reaction Conditions for Labeled RNA
| Component | Final Concentration |
| 2'-Azido modified RNA | 1 µM |
| Alkyne-fluorophore (e.g., F545-alkyne) | 2 µM |
| CuSO₄ | 5 mM |
| Sodium Ascorbate | 10 mM |
| Solvent | H₂O/CH₃CN (4:1) |
| Temperature | 50 °C |
| Incubation Time | 3 hours |
Experimental Protocols
Protocol 1: Metabolic Labeling of RNA in E. coli with this compound
This protocol describes the metabolic labeling of newly synthesized RNA in E. coli using this compound.
Materials:
-
E. coli strain of interest
-
Luria-Bertani (LB) medium
-
This compound (AzG) stock solution (e.g., 10 mM in DMSO)
-
Transcription inhibitor (e.g., rifampicin) for negative controls
-
Guanosine for competition experiments
-
RNase-free water, tubes, and pipette tips
Procedure:
-
Grow a culture of E. coli in LB medium at 37°C with shaking to the desired optical density (e.g., mid-log phase, OD₆₀₀ ≈ 0.5).
-
Add this compound to the culture to a final concentration of 100 µM. For optimization, a range of concentrations from 10 µM to 100 µM can be tested[1].
-
Incubate the culture for 2 hours at 37°C with shaking to allow for the metabolic incorporation of AzG into newly transcribed RNA[2].
-
(Optional) For negative controls, treat a parallel culture with a transcription inhibitor like rifampicin (500 ng/µl) in addition to AzG to prevent the incorporation of the analog into RNA[2].
-
(Optional) To confirm the specificity of AzG incorporation, perform a competition experiment by co-incubating the cells with an excess of natural guanosine along with AzG[2].
-
Harvest the bacterial cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Proceed with total RNA isolation using a standard protocol (e.g., Trizol-based extraction or a commercial kit).
Protocol 2: Labeling of 2'-Azido-modified RNA via Click Chemistry
This protocol details the fluorescent labeling of AzG-containing RNA using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
AzG-labeled total RNA
-
Alkyne-functionalized fluorescent dye (e.g., alkyne-Cy5, F545-alkyne)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
RNase-free water, tubes, and pipette tips
Procedure:
-
In an RNase-free microcentrifuge tube, prepare the click chemistry reaction mixture. For a 60 µL total reaction volume, add the following components in order:
-
2'-Azido modified RNA (to a final concentration of 1 µM)
-
Alkyne-fluorophore (to a final concentration of 2 µM)
-
Acetonitrile (to a final H₂O/acetonitrile ratio of 4:1)
-
CuSO₄ (to a final concentration of 5 mM)
-
Sodium ascorbate (to a final concentration of 10 mM)
-
-
Mix the components gently by pipetting.
-
Incubate the reaction mixture at 50°C for 3 hours in the dark[3].
-
After incubation, the labeled RNA can be purified from the reaction components by ethanol precipitation or using a suitable RNA cleanup kit.
-
The labeled RNA is now ready for downstream analysis such as in-gel fluorescence scanning, microscopy, or enrichment for sequencing.
Mandatory Visualizations
Caption: Workflow for metabolic labeling of RNA with this compound.
References
Application Notes and Protocols: 2'-Azido Guanosine Click Chemistry for Nascent RNA Capture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to isolate and analyze newly transcribed RNA, or nascent RNA, is crucial for understanding the dynamics of gene expression and the mechanisms of transcriptional regulation. Metabolic labeling of RNA with nucleoside analogs, followed by bioorthogonal click chemistry, has emerged as a powerful tool for capturing these transient molecules. 2'-Azido guanosine (2'-AzG) is a modified nucleoside that can be metabolically incorporated into newly synthesized RNA. The azide group serves as a bioorthogonal handle, allowing for the selective conjugation of reporter molecules, such as biotin, via click chemistry. This enables the enrichment and subsequent analysis of the nascent transcriptome.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in nascent RNA capture experiments. The protocols are based on established principles of metabolic RNA labeling and click chemistry and are intended to serve as a starting point for experimental design and optimization.
Data Presentation
| Feature | This compound (2'-AzG) | 5-Ethynyl Uridine (EU) | 4-Thiouridine (4sU) |
| Bioorthogonal Handle | Azide (-N3) | Alkyne (-C≡CH) | Thiol (-SH) |
| Click Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Thiol-reactive chemistry (e.g., with HPDP-Biotin) |
| Incorporation | Incorporated in place of guanosine. | Incorporated in place of uridine. | Incorporated in place of uridine. |
| Reported Applications | Primarily demonstrated for nascent RNA capture in bacteria (AIR-seq).[1] | Widely used for nascent RNA capture in eukaryotes. | Widely used for nascent RNA capture and determining RNA half-lives. |
| Potential Advantages | May provide insights into guanosine-specific aspects of transcription. Azide group can be used in copper-free click chemistry, reducing cytotoxicity.[2] | High labeling efficiency reported in many eukaryotic systems. | Well-established method with numerous publications. |
| Potential Considerations | Efficiency of incorporation in eukaryotic cells may vary and requires optimization. The specific kinases for its activation in eukaryotes are not fully characterized. | Copper catalyst used in standard click chemistry can be toxic to cells. | Can induce T-to-C mutations during reverse transcription, which can be a feature for sequencing but also a potential bias. |
Experimental Protocols
The following protocols provide a detailed methodology for the capture of nascent RNA using this compound. Note: These protocols are a composite based on methods for similar nucleoside analogs and may require optimization for specific cell types and experimental conditions.
Protocol 1: Metabolic Labeling of Nascent RNA with this compound
This protocol describes the introduction of 2'-AzG into cultured eukaryotic cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (2'-AzG)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Prepare 2'-AzG Stock Solution: Dissolve 2'-AzG in DMSO to prepare a stock solution (e.g., 100 mM). Store at -20°C.
-
Metabolic Labeling:
-
On the day of the experiment, thaw the 2'-AzG stock solution.
-
Dilute the 2'-AzG stock solution directly into pre-warmed complete cell culture medium to the desired final concentration. Note: The optimal concentration should be determined empirically, but a starting range of 100 µM to 1 mM can be tested.
-
Remove the existing medium from the cells and replace it with the 2'-AzG-containing medium.
-
Incubate the cells for the desired period. The labeling time can range from 30 minutes to 24 hours, depending on the experimental goals. Shorter times are suitable for capturing immediate transcriptional responses, while longer times increase the yield of labeled RNA.
-
-
Cell Harvest:
-
After the labeling period, remove the labeling medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization, followed by centrifugation.
-
The cell pellet can be used immediately for RNA extraction or stored at -80°C.
-
Protocol 2: Total RNA Extraction
This protocol describes the extraction of total RNA from the metabolically labeled cells.
Materials:
-
Cell pellet from Protocol 1
-
TRIzol reagent or other RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
Procedure:
-
Cell Lysis: Lyse the cell pellet in 1 mL of TRIzol reagent per 5-10 x 10^6 cells by repetitive pipetting.
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent.
-
Shake the tubes vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used.
-
Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
RNA Wash:
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Resuspension:
-
Discard the ethanol and air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
-
-
Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) and assess the RNA integrity using a bioanalyzer.
Protocol 3: Biotinylation of 2'-AzG-labeled RNA via Click Chemistry (CuAAC)
This protocol describes the conjugation of a biotin alkyne to the azide-modified nascent RNA.
Materials:
-
2'-AzG-labeled total RNA (from Protocol 2)
-
Biotin-alkyne (e.g., Biotin-PEG4-Alkyne)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
RNase-free water
-
RNA purification columns or magnetic beads
Procedure:
-
Prepare Click Chemistry Reagents:
-
Biotin-alkyne stock solution (10 mM in DMSO).
-
CuSO4 stock solution (50 mM in RNase-free water).
-
THPTA stock solution (50 mM in RNase-free water).
-
Sodium ascorbate stock solution (100 mM in RNase-free water, freshly prepared).
-
-
Prepare Copper/Ligand Premix: In an RNase-free tube, mix equal volumes of the CuSO4 and THPTA stock solutions.
-
Set up the Click Reaction: In a 1.5 mL RNase-free tube, combine the following in order:
-
Up to 25 µg of 2'-AzG-labeled total RNA
-
RNase-free water to a final volume of 90 µL
-
10 µL of Biotin-alkyne stock solution (final concentration 1 mM)
-
10 µL of the Copper/THPTA premix (final concentration of each 0.5 mM)
-
10 µL of freshly prepared sodium ascorbate solution (final concentration 1 mM)
-
The final reaction volume will be approximately 120 µL.
-
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.
-
Purification of Biotinylated RNA: Purify the biotinylated RNA from the reaction mixture using an RNA purification kit or magnetic beads to remove unreacted components. Elute the purified RNA in RNase-free water.
Protocol 4: Capture of Biotinylated Nascent RNA
This protocol describes the enrichment of the biotinylated nascent RNA using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated RNA (from Protocol 3)
-
Streptavidin-coated magnetic beads
-
Binding/Washing Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA, 0.1% Tween-20)
-
Low Salt Wash Buffer (e.g., 5 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA)
-
Elution Buffer (e.g., as provided by the bead manufacturer, or a solution containing biotin to compete for binding)
-
Magnetic stand
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads by vortexing.
-
Transfer the required amount of beads to a fresh RNase-free tube.
-
Place the tube on a magnetic stand and discard the supernatant.
-
Wash the beads three times with Binding/Washing Buffer.
-
-
Binding of Biotinylated RNA:
-
Resuspend the washed beads in Binding/Washing Buffer.
-
Add the purified biotinylated RNA to the beads.
-
Incubate for 30 minutes at room temperature with gentle rotation.
-
-
Washing:
-
Place the tube on the magnetic stand and discard the supernatant.
-
Wash the beads three times with Binding/Washing Buffer.
-
Wash the beads twice with Low Salt Wash Buffer.
-
-
Elution:
-
Elute the captured nascent RNA from the beads according to the manufacturer's instructions. This may involve heating in an elution buffer or competitive elution with free biotin.
-
Transfer the eluted nascent RNA to a fresh tube. The captured RNA is now ready for downstream analysis.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Workflow for nascent RNA capture using this compound.
Caption: Putative metabolic activation pathway of this compound.
Downstream Analysis
The captured nascent RNA can be used in a variety of downstream applications to study gene expression and regulation.
-
Reverse Transcription Quantitative PCR (RT-qPCR): This can be used to quantify the abundance of specific nascent transcripts.
-
Next-Generation Sequencing (RNA-Seq): This provides a global view of the nascent transcriptome. Library preparation for RNA-Seq should be performed using a kit suitable for low-input RNA. The resulting sequencing data can be used to identify newly transcribed genes, quantify transcription rates, and analyze co-transcriptional splicing.
-
Microarray Analysis: The captured RNA can be hybridized to microarrays to assess changes in the expression of a predefined set of genes.
Data Analysis Workflow for Nascent RNA-Seq:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Adapter Trimming: Remove adapter sequences from the reads.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene or transcript.
-
Differential Expression Analysis: Identify genes with significant changes in transcription levels between different experimental conditions using packages like DESeq2 or edgeR.
-
Visualization: Generate plots and heatmaps to visualize the results.
Conclusion
The use of this compound coupled with click chemistry offers a valuable method for the specific capture and analysis of nascent RNA. While the protocols provided here offer a solid foundation, empirical optimization is key to achieving the best results for your specific experimental system. This technique, particularly when combined with high-throughput sequencing, is a powerful approach for elucidating the dynamic landscape of the transcriptome.
References
Application Notes and Protocols for Utilizing 2'-Azido Guanosine in RNA Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic landscape of RNA biology necessitates advanced methodologies to capture the transient nature of the transcriptome. Metabolic labeling of nascent RNA with modified nucleosides, coupled with high-throughput sequencing, has emerged as a powerful tool to dissect the kinetics of RNA synthesis, processing, and decay. 2'-Azido guanosine (2'-AzG) is a versatile chemical biology probe that enables the efficient labeling and subsequent enrichment of newly transcribed RNA. Its bioorthogonal azido group allows for highly specific covalent attachment of reporter molecules, such as biotin, through copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). This application note provides detailed protocols for the use of this compound in conjunction with RNA sequencing (RNA-seq) to analyze nascent transcriptomes, a technique referred to as Azidonucleoside-Incorporated RNA sequencing (AIR-seq).[1]
The ability to isolate and sequence only the RNA that is actively being transcribed within a specific timeframe offers a granular view of cellular responses to various stimuli, developmental cues, or therapeutic interventions. This is particularly valuable in drug development for understanding mechanisms of action and identifying early transcriptional biomarkers of efficacy or toxicity.
Principle of the Method
The AIR-seq workflow using this compound involves three key stages:
-
Metabolic Labeling: Cells or organisms are incubated with this compound, which is taken up by the cells and incorporated into newly synthesized RNA transcripts by RNA polymerases.
-
Bioorthogonal Ligation: The azide group on the incorporated this compound is then covalently linked to a biotin-alkyne conjugate via a highly efficient and specific click chemistry reaction.
-
Enrichment and Sequencing: The biotinylated nascent RNA is selectively captured using streptavidin-coated magnetic beads. The enriched RNA is then fragmented and used as a template for the construction of a sequencing library, followed by high-throughput sequencing.
Data Presentation
Table 1: Comparison of Metabolic RNA Labeling Reagents
| Feature | This compound (AzG) | 4-thiouridine (4sU) | 5-ethynyluridine (EU) |
| Incorporation | Efficiently incorporated in place of guanosine.[1] | Incorporated in place of uridine. | Incorporated in place of uridine. |
| Toxicity | Low cytotoxicity observed in E. coli.[1] | Can impair cellular metabolism at high concentrations. | Can induce cellular stress. |
| Detection Method | Click chemistry (bioorthogonal). | Thiol-specific biotinylation. | Click chemistry (bioorthogonal). |
| Specificity | High, due to bioorthogonal nature of the click reaction. | Can have off-target reactions with other cellular components. | High, due to bioorthogonal nature of the click reaction. |
| Reported Use | Primarily in bacteria (AIR-seq).[1] | Widely used in eukaryotic cells. | Widely used in eukaryotic cells. |
Table 2: Recommended Labeling Conditions for this compound
| Cell Type | This compound Concentration | Labeling Duration | Reference |
| Escherichia coli | 1 mM | 10 - 30 minutes | [1] |
| Human Cell Lines (e.g., HeLa) | 0.1 - 1 mM | 2 - 24 hours | General Guideline |
| Mouse Tissues | In vivo delivery method dependent | In vivo delivery method dependent | [1] |
Note: Optimal concentrations and labeling times should be empirically determined for each cell type and experimental condition to balance labeling efficiency with potential cellular perturbations.
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with this compound
Materials:
-
Cells of interest (e.g., bacterial or eukaryotic cell culture)
-
Appropriate cell culture medium
-
This compound (AzG)
-
RNase-free water
-
TRIzol reagent or other RNA extraction kit
Procedure:
-
Cell Culture: Culture cells to the desired confluency under standard conditions.
-
Preparation of Labeling Medium: Prepare the cell culture medium containing the desired final concentration of this compound. First, dissolve the this compound in RNase-free water to make a stock solution (e.g., 100 mM). Then, dilute the stock solution into the pre-warmed cell culture medium to the final working concentration (e.g., 1 mM for E. coli or 0.1-1 mM for eukaryotic cells).
-
Metabolic Labeling:
-
For adherent cells, remove the existing medium and replace it with the labeling medium.
-
For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in the labeling medium.
-
-
Incubation: Incubate the cells for the desired labeling period (e.g., 10-30 minutes for bacteria, 2-24 hours for eukaryotic cells). The optimal time will depend on the turnover rate of the RNA species of interest.
-
Cell Harvest: After the labeling period, harvest the cells.
-
For adherent cells, wash once with ice-cold PBS, then lyse the cells directly in the plate using TRIzol reagent.
-
For suspension cells, pellet the cells, wash with ice-cold PBS, and then lyse the cell pellet with TRIzol reagent.
-
-
RNA Isolation: Proceed with total RNA isolation according to the manufacturer's protocol for the chosen RNA extraction method. It is crucial to work in an RNase-free environment to maintain RNA integrity.
Protocol 2: Biotinylation of this compound-labeled RNA via Click Chemistry
Materials:
-
Total RNA containing this compound
-
Biotin-alkyne (e.g., Biotin-PEG4-alkyne)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
RNase-free water
-
RNA purification columns or magnetic beads
Procedure:
-
Prepare Click-iT® Reaction Cocktail: In an RNase-free tube, prepare the reaction cocktail. For a 50 µL reaction, the components are typically added in the following order:
-
Total RNA (up to 25 µg) in RNase-free water
-
Biotin-alkyne (to a final concentration of 50 µM)
-
Copper(II) sulfate (to a final concentration of 1 mM)
-
THPTA (to a final concentration of 5 mM)
-
Sodium ascorbate (freshly prepared, to a final concentration of 10 mM)
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 30 minutes.
-
RNA Purification: Purify the biotinylated RNA from the reaction components using an RNA purification kit or magnetic beads according to the manufacturer's instructions. Elute the RNA in RNase-free water.
Protocol 3: Enrichment of Biotinylated Nascent RNA
Materials:
-
Biotinylated total RNA
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA)
-
Low Salt Wash Buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA)
-
Elution Buffer (e.g., as provided in RNA purification kits or RNase-free water)
-
Magnetic stand
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads in the vial. Transfer the required volume of beads to a new RNase-free tube. Place the tube on a magnetic stand to capture the beads and discard the supernatant. Wash the beads twice with Binding/Wash Buffer.
-
Binding of Biotinylated RNA: Resuspend the washed beads in Binding/Wash Buffer. Add the purified biotinylated RNA to the beads. Incubate at room temperature for 30 minutes with gentle rotation to allow the biotinylated RNA to bind to the streptavidin beads.
-
Washing: Place the tube on the magnetic stand and discard the supernatant. Wash the beads three times with Binding/Wash Buffer and then twice with Low Salt Wash Buffer to remove non-specifically bound RNA.
-
Elution: Elute the captured RNA from the beads. The elution method will depend on the downstream application. For direct use in library preparation, elution can be performed by heating the beads in RNase-free water or a specific elution buffer. Alternatively, on-bead enzymatic reactions can be performed.
Protocol 4: RNA Sequencing Library Preparation
Materials:
-
Enriched nascent RNA
-
RNA fragmentation buffer or reagents
-
Reverse transcriptase and primers (e.g., random hexamers or oligo(dT))
-
Second-strand synthesis enzymes
-
Library preparation kit for the chosen sequencing platform (e.g., Illumina)
Procedure:
-
RNA Fragmentation: Fragment the enriched nascent RNA to the appropriate size for the sequencing platform (typically 150-400 nucleotides). This can be achieved through enzymatic fragmentation or chemical fragmentation.[2][3]
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the fragmented RNA using reverse transcriptase and random primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA.
-
Library Construction: Proceed with the end-repair, A-tailing, and adapter ligation steps as per the instructions of the chosen library preparation kit.
-
PCR Amplification: Amplify the library using a minimal number of PCR cycles to avoid amplification bias.
-
Library Quantification and Quality Control: Quantify the final library and assess its quality using methods such as qPCR and capillary electrophoresis.
-
Sequencing: Pool the libraries and perform high-throughput sequencing on the chosen platform.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Troubleshooting and Considerations
-
RNA Integrity: Maintaining high RNA quality throughout the process is critical for generating reliable sequencing data. Always work in an RNase-free environment and assess RNA integrity before and after enrichment.
-
Labeling Efficiency: The efficiency of this compound incorporation can vary between cell types and metabolic states. It is advisable to perform a pilot experiment to optimize labeling conditions.
-
Click Chemistry Efficiency: Ensure that the click chemistry reagents, especially the sodium ascorbate, are fresh to ensure efficient ligation.
-
Sequencing Bias: Metabolic labeling can potentially introduce biases in the sequencing data. It is important to include appropriate controls, such as a sample processed without the biotin-alkyne, to assess background binding. Computational methods can also be applied to correct for potential biases in the data analysis stage.[4][5]
-
Cellular Perturbation: While this compound has been shown to have low toxicity in some systems, it is good practice to assess any potential effects on cell viability and global transcription in the specific experimental system being used.[1]
Conclusion
The use of this compound in combination with RNA sequencing provides a powerful approach to study the dynamics of the transcriptome. The detailed protocols and considerations outlined in this application note will enable researchers to successfully implement this technique to gain deeper insights into gene regulation in various biological contexts. The ability to specifically isolate and analyze newly synthesized RNA opens up new avenues for understanding the immediate transcriptional responses to drugs and other perturbations, making it a valuable tool for both basic research and drug development.
References
- 1. Robust synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01560A [pubs.rsc.org]
- 2. neb.com [neb.com]
- 3. Synthesis of Biotin-Labeled RNA for Gene Expression Measurements Using Oligonucleotide Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new approach to bias correction in RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bias detection and correction in RNA-Sequencing data - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 2'-Azido Guanosine in the Study of Viral Replication
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2'-Azido guanosine is a nucleoside analog that holds significant potential in the field of virology, particularly in the study of viral replication and the development of novel antiviral therapeutics. Its structural similarity to the natural nucleoside guanosine allows it to be recognized by viral enzymes, while the presence of the 2'-azido group facilitates unique applications in studying and inhibiting viral life cycles. The primary applications of this compound in virology are centered on its role as an inhibitor of viral polymerases and as a molecular probe for studying viral RNA.
Mechanism of Action as a Viral Polymerase Inhibitor
The principal antiviral mechanism of this compound is its action as a chain terminator of viral nucleic acid synthesis. Like other nucleoside analogs, this compound is metabolically activated within the host cell to its triphosphate form by cellular kinases. This triphosphate analog can then be incorporated into the growing viral RNA or DNA chain by the viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase (RT).
The incorporation of the this compound monophosphate into the nascent nucleic acid chain effectively halts further elongation. The bulky and electronically distinct azido group at the 2'-position of the ribose sugar sterically hinders the formation of a phosphodiester bond with the incoming nucleotide, thereby terminating the replication of the viral genome. This mechanism is particularly effective against viruses that rely on their own polymerases for replication, such as retroviruses and RNA viruses.[]
Antiviral Activity
While extensive quantitative data for this compound is not widely published, studies on closely related analogs demonstrate potent antiviral activity. For instance, 4'-azido-2'-deoxyguanosine, a similar guanosine analog, has shown potent inhibitory effects against Human Immunodeficiency Virus (HIV) with a 50% inhibitory concentration (IC50) of 0.003 µM.[2] Additionally, this compound itself has been observed to be effective in inhibiting the replication of Vaccinia virus, a DNA virus.[] These findings underscore the potential of this compound as a broad-spectrum antiviral agent.
Use as a Research Tool
Beyond its direct antiviral properties, this compound serves as a valuable tool in molecular biology and virology research. The azido group is chemically versatile and can be modified through "click chemistry" reactions. This allows for the attachment of reporter molecules, such as fluorescent dyes or biotin, to viral RNA that has incorporated this compound. This labeling enables researchers to visualize and track viral RNA within infected cells, providing insights into the dynamics of viral replication, transcription, and localization.
Quantitative Data Summary
The following table summarizes the available quantitative data on the antiviral activity of this compound and its closely related analogs. Due to the limited specific data for this compound, data from analogous compounds are included for comparative purposes.
| Compound | Virus | Assay Type | Cell Line | Endpoint | Value | Citation |
| 4'-Azido-2'-deoxyguanosine | HIV-1 | Anti-HIV Activity | A3.01 cells | IC50 | 0.003 µM | [2] |
| 3'-Azido-2',3'-dideoxyguanosine | HIV | Cytopathogenicity | MT-4 cells | ED50 | 1.4 µM | [3] |
| This compound | Vaccinia Virus | Replication Inhibition | Not Specified | - | Effective | [] |
Experimental Protocols
Protocol 1: Viral Plaque Reduction Assay
This protocol is a standard method to determine the antiviral activity of a compound by measuring the reduction in viral plaque formation.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well plates
-
Virus stock of known titer
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Cell culture medium (e.g., DMEM) with 2% fetal bovine serum (FBS)
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and incubate until they form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of this compound in the cell culture medium.
-
Virus Infection: Remove the growth medium from the cell monolayers and infect the cells with a dilution of the virus that will produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After incubation, remove the virus inoculum and wash the cells with PBS. Add the different concentrations of this compound to the respective wells. Include a "no drug" control.
-
Overlay: Add the overlay medium (e.g., 1% low-melting-point agarose in culture medium) to each well and allow it to solidify.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period appropriate for the virus to form visible plaques (typically 2-5 days).
-
Plaque Visualization: Fix the cells with 10% formalin for at least 1 hour. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Data Analysis: Wash the plates with water and allow them to dry. Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the "no drug" control. The EC50 value (the concentration of the compound that reduces the number of plaques by 50%) can be determined by plotting the percentage of plaque reduction against the compound concentration.
Protocol 2: Reverse Transcriptase (RT) Inhibition Assay
This biochemical assay measures the ability of the triphosphate form of this compound to inhibit the activity of a viral reverse transcriptase.
Materials:
-
Purified recombinant reverse transcriptase (e.g., from HIV-1)
-
This compound triphosphate (2'-Azido-GTP)
-
Poly(rA)/oligo(dT) template-primer
-
[³H]-dTTP (radiolabeled deoxythymidine triphosphate)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Unlabeled dTTP
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, poly(rA)/oligo(dT) template-primer, and [³H]-dTTP.
-
Inhibitor Addition: Add varying concentrations of 2'-Azido-GTP to the reaction tubes. Include a "no inhibitor" control.
-
Enzyme Addition: Initiate the reaction by adding the purified reverse transcriptase to each tube.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding ice-cold 10% TCA.
-
Precipitation and Filtration: Precipitate the newly synthesized DNA on ice for 30 minutes. Collect the precipitate by filtering the reaction mixture through glass fiber filters.
-
Washing: Wash the filters with 5% TCA and then with ethanol to remove unincorporated [³H]-dTTP.
-
Quantification: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the RT activity. Calculate the percentage of inhibition for each concentration of 2'-Azido-GTP relative to the "no inhibitor" control. The IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Caption: Mechanism of action of this compound as a viral chain terminator.
Caption: Workflow for a viral plaque reduction assay.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2'-Azido Guanosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for performing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with 2'-Azido guanosine. This powerful click chemistry reaction enables the efficient and specific conjugation of this compound to a wide variety of alkyne-containing molecules, facilitating research in chemical biology, drug discovery, and diagnostics.
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile click chemistry reaction that forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[1][2] this compound, a modified nucleoside, serves as a valuable building block in the synthesis of therapeutic oligonucleotides and as a probe for studying nucleic acid structure and function.[3][4] The ability to selectively modify RNA with 2'-azido groups and subsequently attach reporter molecules via CuAAC has opened new avenues for tracking RNA synthesis, localization, and dynamics within cells.[5]
In the context of drug development, azido-modified nucleosides are investigated as potential antiviral agents.[6][7][8][9][10] The CuAAC reaction provides a straightforward method for attaching various functionalities to these nucleoside analogs, enabling the generation of novel drug candidates and molecular probes.
Key Applications
-
Bioconjugation: Labeling of oligonucleotides and RNA containing this compound with fluorescent dyes, biotin, or other reporter molecules.[3]
-
Drug Discovery: Synthesis of novel nucleoside-based drug candidates by conjugating this compound to various alkyne-modified pharmacophores.
-
Diagnostics: Development of probes for detecting specific RNA sequences or modifications.
-
Metabolic Labeling: Tracking the incorporation of this compound into newly synthesized RNA in cellular systems.[5]
Experimental Protocols
Protocol 1: General CuAAC Reaction with this compound
This protocol describes a general procedure for the CuAAC reaction between this compound and a terminal alkyne.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biological applications)
-
Solvent (e.g., a mixture of water and a miscible organic solvent like t-BuOH, THF, or acetonitrile)[5]
-
Deionized water
-
Nitrogen or Argon gas (optional, for degassing)
Reaction Conditions:
| Parameter | Value/Range | Notes |
| This compound concentration | 1 mM | Can be adjusted based on the specific reaction. |
| Alkyne concentration | 1.2 - 2 mM | A slight excess of the alkyne is often used. |
| CuSO₄ concentration | 0.1 - 5 mM | Lower concentrations are preferred for biological molecules. |
| Sodium ascorbate concentration | 1 - 10 mM | Should be in excess relative to CuSO₄. |
| THPTA concentration (optional) | 0.5 - 25 mM | A 1:5 to 1:2 ratio of Cu:Ligand is common.[4] |
| Solvent | H₂O/t-BuOH/THF (1:1:1.5 v/v/v) or H₂O/CH₃CN (4:1 v/v) | Co-solvents help to dissolve hydrophobic reactants.[3][5] |
| Temperature | Room temperature to 50°C | Higher temperatures can increase the reaction rate.[3] |
| Reaction Time | 1 - 18 hours | Monitor by TLC or LC-MS.[5] |
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a stock solution of the alkyne-containing molecule.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water) and sodium ascorbate (e.g., 100 mM in water).[4]
-
If using a ligand, prepare a stock solution of THPTA (e.g., 50 mM in water).[4]
-
-
Reaction Setup:
-
In a reaction vessel, add the this compound solution.
-
Add the alkyne solution.
-
If using a ligand, add the THPTA solution to the CuSO₄ solution and allow it to pre-complex for a few minutes.[11]
-
Add the CuSO₄ (or the pre-complexed Cu/ligand solution) to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[11]
-
-
Reaction Incubation:
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified. For small molecules, standard chromatographic techniques (e.g., silica gel chromatography) can be used.
-
For biomolecules, purification methods like ethanol precipitation, size-exclusion chromatography, or HPLC are suitable.[11] Copper can be removed by using chelating resins or by dialysis against a buffer containing EDTA.
-
Protocol 2: Labeling of this compound-Containing RNA via CuAAC
This protocol is adapted from a method for labeling RNA containing 2'-azido modifications with a fluorescent dye.[3]
Materials:
-
RNA containing this compound
-
Alkyne-functionalized fluorescent dye (e.g., F545-alkyne)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Acetonitrile (CH₃CN)
-
Nuclease-free water
Reaction Conditions for RNA Labeling: [3]
| Parameter | Value |
| RNA concentration | 1 mM |
| Alkyne-dye concentration | 2 mM |
| CuSO₄ concentration | 5 mM |
| Sodium ascorbate concentration | 10 mM |
| Solvent | H₂O/CH₃CN (4:1 v/v) |
| Temperature | 50°C |
| Reaction Time | 3 hours |
Procedure:
-
In a microcentrifuge tube, dissolve the this compound-containing RNA in nuclease-free water.
-
Add the alkyne-functionalized fluorescent dye.
-
Add the CuSO₄ solution.
-
Add the sodium ascorbate solution to initiate the reaction.
-
Incubate the reaction at 50°C for 3 hours.[3]
-
Analyze the reaction by methods such as anion-exchange chromatography to separate the labeled RNA from unreacted dye and RNA.[3]
Important Consideration for RNA: The use of copper(I) in CuAAC reactions can lead to the degradation of RNA.[5] For applications involving RNA, it is highly recommended to consider copper-free click chemistry alternatives, such as strain-promoted azide-alkyne cycloaddition (SPAAC), if RNA integrity is critical.[5]
Visualized Workflows and Pathways
Caption: General workflow for the CuAAC reaction with this compound.
References
- 1. Labeling and sequencing nucleic acid modifications using bio-orthogonal tools - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00087C [pubs.rsc.org]
- 2. lumiprobe.com [lumiprobe.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Metabolic RNA labeling for probing RNA dynamics in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral drug discovery: preparing for the next pandemic - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01118E [pubs.rsc.org]
- 8. Synthesis of new 2′-deoxy-2′-fluoro-4′-azido nucleoside analogues as potent anti-HIV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antiviral Drug Discovery [mdpi.com]
- 11. broadpharm.com [broadpharm.com]
Visualizing RNA Synthesis: Application of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for 2'-Azido Guanosine Imaging
For Researchers, Scientists, and Drug Development Professionals
Application Note
The dynamic landscape of RNA synthesis and its regulation is a critical area of investigation in cellular biology and a key target for therapeutic intervention. The ability to visualize newly transcribed RNA in real-time provides invaluable insights into cellular responses to various stimuli, including drug candidates. This application note describes a powerful and bioorthogonal method for imaging nascent RNA by metabolically incorporating 2'-Azido guanosine (2'-N₃-G) into newly synthesized RNA transcripts, followed by fluorescent labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This technique offers a robust platform for high-resolution imaging of RNA dynamics in fixed and live cells, aiding in the elucidation of drug mechanisms and the identification of novel therapeutic targets.
The workflow begins with the introduction of this compound, a modified nucleoside, to the cell culture. This analog is taken up by the cells and utilized by cellular machinery, becoming incorporated into elongating RNA chains. The azide group, being small and biologically inert, minimally perturbs the natural biochemical processes. Following incorporation, the azide-modified RNA is specifically and efficiently labeled with a fluorescent probe conjugated to a strained alkyne, such as dibenzocyclooctyne (DBCO). The SPAAC reaction proceeds rapidly and without the need for cytotoxic copper catalysts, making it ideal for live-cell imaging applications. This method allows for the sensitive and specific detection of newly synthesized RNA, providing a powerful tool to study the effects of drug compounds on global or specific RNA transcription.
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with this compound in Mammalian Cells
Materials:
-
Mammalian cells of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (2'-N₃-G) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or chambered coverglass
Procedure:
-
Cell Seeding: Seed mammalian cells onto the desired culture vessel (e.g., 6-well plate, 8-well chambered coverglass) at a density that will result in 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare the labeling medium by diluting the 2'-N₃-G stock solution into pre-warmed complete cell culture medium to the desired final concentration. Optimal concentrations may vary depending on the cell type and experimental goals, but a starting range of 25-100 µM is recommended.
-
Metabolic Labeling: Remove the existing culture medium from the cells and wash once with pre-warmed PBS. Add the prepared labeling medium containing 2'-N₃-G to the cells.
-
Incubation: Incubate the cells for a period of 1 to 24 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time will depend on the rate of RNA synthesis in the chosen cell line and the desired level of labeling.
-
Washing: After the incubation period, remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unincorporated 2'-N₃-G. The cells are now ready for the SPAAC reaction.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Fluorescence Imaging
Materials:
-
Cells metabolically labeled with 2'-N₃-G (from Protocol 1)
-
Fluorescently-labeled cyclooctyne (e.g., DBCO-Fluor 488, DBCO-Fluor 546) stock solution (e.g., 1 mM in DMSO)
-
PBS or live-cell imaging buffer
-
Fixative (e.g., 4% paraformaldehyde in PBS) (for fixed-cell imaging)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for fixed-cell imaging)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
Procedure for Fixed-Cell Imaging:
-
Fixation: After washing (Protocol 1, Step 5), add 4% paraformaldehyde to the cells and incubate for 15 minutes at room temperature.
-
Washing: Remove the fixative and wash the cells three times with PBS.
-
Permeabilization: Add 0.1% Triton X-100 in PBS to the cells and incubate for 10 minutes at room temperature.
-
Washing: Remove the permeabilization buffer and wash the cells three times with PBS.
-
SPAAC Reaction: Prepare the SPAAC reaction solution by diluting the fluorescently-labeled DBCO stock solution into PBS to a final concentration of 5-20 µM. Add this solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the SPAAC reaction solution and wash the cells three times with PBS.
-
Counterstaining (Optional): Incubate the cells with a nuclear counterstain (e.g., DAPI at 1 µg/mL) for 5-10 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Mounting and Imaging: Mount the coverslip onto a microscope slide using an appropriate mounting medium. The cells are now ready for imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
Procedure for Live-Cell Imaging:
-
SPAAC Reaction: After washing (Protocol 1, Step 5), prepare the SPAAC reaction solution by diluting the fluorescently-labeled DBCO stock solution into pre-warmed live-cell imaging buffer to a final concentration of 5-20 µM. Add this solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂, protected from light.
-
Washing: Gently remove the SPAAC reaction solution and wash the cells three times with pre-warmed live-cell imaging buffer.
-
Imaging: Immediately proceed to image the live cells using a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).
Data Presentation
Table 1: Recommended Concentration Ranges for this compound Imaging Components
| Component | Concentration Range | Notes |
| This compound (2'-N₃-G) | 25 - 100 µM | Optimal concentration should be determined empirically for each cell line to balance labeling efficiency and potential cytotoxicity. |
| Fluorescently-labeled DBCO | 5 - 20 µM | Higher concentrations may increase background fluorescence. |
| Incubation Time (Labeling) | 1 - 24 hours | Dependent on the rate of RNA synthesis and experimental goals. |
| Incubation Time (SPAAC) | 30 - 60 minutes | Longer incubation times may be necessary for lower concentrations of reactants. |
Visualizations
Caption: Experimental workflow for this compound imaging.
Caption: SPAAC reaction for fluorescent labeling of RNA.
Caption: Cellular uptake and incorporation of this compound. and incorporation of this compound.
Visualizing Newly Transcribed RNA with 2'-Azido Guanosine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize newly transcribed RNA is crucial for understanding the dynamics of gene expression and its regulation in various biological processes and disease states. Metabolic labeling of nascent RNA with modified nucleosides, followed by bioorthogonal chemistry, offers a powerful approach to selectively tag and visualize these molecules. 2'-Azido guanosine (2'-N₃-G) is a guanosine analog that can be metabolically incorporated into newly synthesized RNA. The azide group serves as a bioorthogonal handle, allowing for the covalent attachment of a fluorescent probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction. This enables the specific visualization of newly transcribed RNA within cells.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in visualizing newly transcribed RNA.
Principle of the Method
The visualization of newly transcribed RNA using this compound involves a two-step process. First, cells are incubated with this compound, which is taken up by the cells and converted into its triphosphate form. This modified nucleotide is then incorporated into newly synthesized RNA by cellular RNA polymerases. Second, after a labeling period, the cells are fixed and permeabilized. The azide-modified RNA is then detected by a click reaction with an alkyne-functionalized fluorescent dye, which catalyzes the formation of a stable triazole linkage. The fluorescently labeled RNA can then be visualized using standard microscopy techniques.
Quantitative Data
While specific quantitative data for the metabolic labeling efficiency and cytotoxicity of this compound in eukaryotic cells is not extensively available in the literature, data from analogous 2'-azido nucleosides and related compounds can provide valuable insights. The following tables summarize relevant data to guide experimental design.
Table 1: Physicochemical Properties of this compound Modified RNA
| Property | Observation | Reference |
| Thermal Stability (Tm) | A self-complementary RNA duplex containing a single this compound modification showed a melting temperature (Tm) of 59.3 ± 0.5 °C, compared to 62.2 ± 0.5 °C for the unmodified duplex, indicating a slight destabilization. | [1] |
| Ribose Conformation | The 2'-azido group favors the C3'-endo ribose pucker, which is characteristic of A-form RNA helices.[1] | [1] |
Table 2: Click Chemistry Reaction Conditions for 2'-Azido Modified RNA (In Vitro)
| Component | Final Concentration | Reference |
| 2'-Azido Modified RNA | 1 mM | [1] |
| Alkyne-Fluorophore | 2 mM | [1] |
| Copper(II) Sulfate (CuSO₄) | 5 mM | [1] |
| Sodium Ascorbate | 10 mM | [1] |
| Solvent | H₂O/Acetonitrile (4:1) | [1] |
| Temperature | 50 °C | [1] |
| Incubation Time | 3-4 hours | [1] |
Table 3: Recommended Starting Concentrations for Metabolic Labeling with Azido-Nucleosides
| Azido-Nucleoside | Cell Line | Concentration | Incubation Time | Reference |
| 2'-Azidocytidine | HeLa | 1 mM | 12 hours | |
| 2'-Azidoadenosine | Various | 1 mM | Variable | |
| This compound | Not specified | To be optimized (start with 100 µM - 1 mM) | To be optimized (start with 4-24 hours) |
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific cell type and experimental conditions.
Protocol 1: Metabolic Labeling of Newly Transcribed RNA with this compound in Cell Culture
This protocol describes the metabolic incorporation of this compound into the RNA of cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO or water)
-
Cell culture plates or coverslips
Procedure:
-
Seed cells on appropriate culture vessels (e.g., 6-well plates, coverslips in a 24-well plate) and grow to the desired confluency (typically 70-80%).
-
Prepare the labeling medium by diluting the this compound stock solution into pre-warmed complete cell culture medium to the desired final concentration. A starting concentration range of 100 µM to 1 mM is recommended for optimization.
-
Remove the existing medium from the cells and gently wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the labeling medium to the cells.
-
Incubate the cells for the desired labeling period. A starting point of 4 to 24 hours is recommended. The optimal time will depend on the cell type and the turnover rate of the RNA species of interest.
-
After incubation, proceed immediately to cell fixation and visualization (Protocol 2).
Protocol 2: Visualization of 2'-Azido-Guanosine-Labeled RNA via Click Chemistry
This protocol describes the fixation, permeabilization, and fluorescent labeling of azide-modified RNA in cells.
Materials:
-
Cells labeled with this compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.5% Triton X-100 in PBS
-
Click Chemistry Reaction Buffer (e.g., Click-iT® Cell Reaction Buffer Kit or a homemade buffer containing 100 mM Tris-HCl pH 8.5, 1 mM CuSO₄, 100 mM sodium ascorbate)
-
Alkyne-functionalized fluorescent dye (e.g., Alexa Fluor 488 Alkyne, DBCO-fluorophore for copper-free click)
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Mounting medium
-
Microscope slides and coverslips
Procedure:
-
Fixation: a. Remove the labeling medium and gently wash the cells twice with PBS. b. Add 4% PFA in PBS to the cells and incubate for 15 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: a. Add 0.5% Triton X-100 in PBS to the cells and incubate for 10 minutes at room temperature. b. Wash the cells three times with PBS for 5 minutes each.
-
Click Reaction (Copper-Catalyzed): a. Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix:
- 445 µL of PBS
- 10 µL of 2 mM alkyne-fluorophore stock solution (final concentration 40 µM)
- 20 µL of 50 mM CuSO₄ stock solution (final concentration 2 mM)
- 25 µL of 1 M sodium ascorbate stock solution (final concentration 50 mM, add last) b. Remove the PBS from the cells and add the click reaction cocktail. c. Incubate for 30-60 minutes at room temperature, protected from light. d. Wash the cells three times with PBS for 5 minutes each.
-
Nuclear Staining and Mounting: a. Incubate the cells with a solution of Hoechst 33342 or DAPI in PBS for 10 minutes at room temperature to stain the nuclei. b. Wash the cells twice with PBS. c. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: a. Visualize the fluorescently labeled RNA using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
Considerations and Optimization
-
Cytotoxicity: It is essential to assess the cytotoxicity of this compound at different concentrations and incubation times for your specific cell line. A cell viability assay (e.g., MTT or Trypan Blue exclusion) should be performed to determine the optimal, non-toxic labeling conditions.
-
Labeling Efficiency: The efficiency of incorporation can be influenced by the cell type, metabolic activity, and the concentration of this compound. Optimization of the labeling conditions is crucial for achieving a good signal-to-noise ratio.
-
Choice of Click Chemistry: While copper-catalyzed click chemistry is robust, copper ions can be toxic to cells and can cause RNA degradation. For live-cell imaging or applications where RNA integrity is paramount, copper-free click chemistry using a strain-promoted alkyne (e.g., DBCO, BCN) is recommended.
-
RNA Species Specificity: The extent to which this compound is incorporated into different RNA species (e.g., mRNA, rRNA, tRNA) by various RNA polymerases is not well-characterized and may be cell-type dependent.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescent signal | - Inefficient metabolic labeling- Incomplete click reaction- Low abundance of newly transcribed RNA | - Increase concentration of this compound- Increase incubation time- Optimize click reaction conditions (fresh reagents)- Stimulate transcription if applicable |
| High background fluorescence | - Incomplete washing- Non-specific binding of the fluorescent probe | - Increase the number and duration of wash steps- Include a blocking step (e.g., with BSA) before the click reaction- Use a lower concentration of the fluorescent probe |
| Cell death or altered morphology | - Cytotoxicity of this compound- Toxicity of the click reaction components | - Perform a dose-response curve to find the optimal, non-toxic concentration of this compound- Reduce the incubation time- Use a copper-free click chemistry approach |
Conclusion
The use of this compound for metabolic labeling provides a powerful tool for the visualization of newly transcribed RNA. By following the outlined protocols and considering the key optimization parameters, researchers can successfully apply this technique to gain valuable insights into the dynamic world of the transcriptome. Further characterization of the specific incorporation preferences and potential cellular effects of this compound will continue to enhance the utility of this promising molecular tool.
References
Application Notes & Protocols for Detecting 2'-Azido Guanosine Incorporation in RNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the detection of RNA molecules that have incorporated the modified nucleoside, 2'-Azido guanosine (2'-AzG). The primary method described is the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This technique allows for the covalent attachment of a variety of reporter molecules, such as fluorophores or biotin, to the azide group on the guanosine sugar, enabling visualization, purification, and quantification of the labeled RNA.
The 2'-azido modification is a valuable tool in chemical biology and drug development as it is well-tolerated in biological systems and provides a specific chemical handle for post-transcriptional modification.[1] This allows for the study of RNA localization, dynamics, and interactions within complex biological environments.
Quantitative Data Presentation
The efficiency of labeling 2'-azido modified RNA via click chemistry is crucial for downstream applications. The following table summarizes the reported yields for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction under various RNA concentrations.
| 2'-Azido RNA Concentration | Alkyne-Probe Concentration | Copper (II) Sulfate (CuSO₄) | THPTA Ligand | Sodium Ascorbate | Reaction Yield | Reference |
| 50 nM | 50 µM | 100 µM | 500 µM | 1 mM | >80% | [2] |
| 1-10 µM | 500 µM | 100 µM | 500 µM | 1 mM | Quantitative | [2] |
| 50 µM | 2 mM | 500 µM | 2.5 mM | 5 mM | Quantitative | [2] |
| 1 mM | 2 mM | 5 mM | Not Specified | 10 mM | Efficient | [1] |
Note: THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is a water-soluble ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.[2]
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound Modified RNA in Solution via CuAAC
This protocol describes the labeling of purified RNA containing this compound with a fluorescent alkyne probe.
Materials:
-
This compound modified RNA
-
Alkyne-functionalized fluorescent dye (e.g., DBCO-Cy3, Alexa Fluor 488 DIBO alkyne)
-
Copper (II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Nuclease-free water
-
DMSO (Dimethyl sulfoxide)
-
2M Triethylammonium acetate buffer, pH 7.0
-
Ethanol (100% and 70%)
-
3M Sodium Acetate, pH 5.2
Procedure:
-
RNA Preparation: Dissolve the this compound modified RNA in nuclease-free water to a final concentration of 10-100 µM.
-
Reaction Cocktail Preparation: In a microcentrifuge tube, prepare the click chemistry reaction cocktail. The final concentrations of the reagents should be as follows (refer to the quantitative data table for optimization):
-
2'-Azido RNA: 10 µM
-
Alkyne-fluorophore: 500 µM (from a 10 mM stock in DMSO)
-
CuSO₄: 100 µM (from a 20 mM stock in water)
-
THPTA: 500 µM (from a 100 mM stock in water)
-
Sodium Ascorbate: 1 mM (prepare a fresh 100 mM stock in water)
-
Buffer: 0.2 M Triethylammonium acetate, pH 7.0
-
Adjust the final volume with nuclease-free water.
-
-
Reaction Incubation:
-
Add the reagents in the following order: RNA solution, buffer, alkyne-fluorophore, CuSO₄/THPTA premix.
-
Vortex briefly to mix.
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction.
-
Vortex briefly and incubate the reaction at room temperature for 1-2 hours or at 37°C for 30-60 minutes. Protect the reaction from light.[2]
-
-
Purification of Labeled RNA (Ethanol Precipitation):
-
To the reaction mixture, add 1/10th volume of 3M Sodium Acetate, pH 5.2.
-
Add 3 volumes of ice-cold 100% ethanol.
-
Vortex and incubate at -20°C for at least 1 hour.
-
Centrifuge at maximum speed for 30 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of 70% ethanol.
-
Centrifuge for 10 minutes at 4°C.
-
Discard the supernatant and air dry the pellet for 5-10 minutes.
-
Resuspend the labeled RNA in a desired volume of nuclease-free water or buffer.
-
Protocol 2: Detection of this compound Incorporated RNA in Cultured Cells via In Situ Click Chemistry
This protocol outlines the procedure for labeling and visualizing this compound incorporated RNA within fixed cells.
Materials:
-
Cells grown on coverslips, previously treated with a this compound analog.
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Click Staining Solution (prepare fresh):
-
100 mM Tris, pH 8.5
-
1 mM CuSO₄
-
20 µM fluorescent alkyne probe
-
100 mM Ascorbic Acid
-
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
In Situ Click Reaction:
-
Prepare the click staining solution immediately before use. Add the ascorbic acid last to initiate the reaction.
-
Place the coverslips in a humidified chamber, cell-side up.
-
Add 50-100 µL of the click staining solution to each coverslip, ensuring the entire surface is covered.[3]
-
Incubate for 1 hour at room temperature in the dark.[3]
-
-
Washing and Counterstaining:
-
Wash the coverslips three times with PBS for 5 minutes each to remove unreacted reagents.
-
Incubate with a nuclear counterstain (e.g., DAPI or Hoechst) according to the manufacturer's instructions.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Briefly rinse the coverslips in deionized water.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Protocol 3: Analysis and Purification of Labeled RNA by Anion-Exchange HPLC
Anion-exchange High-Performance Liquid Chromatography (HPLC) can be used to separate the fluorescently labeled RNA from the unlabeled RNA and other reaction components.
Materials:
-
Purified, labeled RNA sample from Protocol 1.
-
Anion-exchange HPLC column suitable for oligonucleotide separation (e.g., a strong anion-exchange column like Mono Q or a DNA/RNA-specific column).
-
HPLC system with a UV detector and a fluorescence detector.
-
Mobile Phase A: 20 mM Tris-HCl, pH 7.5
-
Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 7.5
Procedure:
-
Column Equilibration: Equilibrate the anion-exchange column with a low percentage of Mobile Phase B (e.g., 10%) in Mobile Phase A until a stable baseline is achieved.
-
Sample Injection: Inject the labeled RNA sample onto the column.
-
Elution Gradient: Apply a linear gradient of increasing salt concentration to elute the bound RNA. A typical gradient might be from 10% to 60% Mobile Phase B over 30-40 minutes. The negatively charged phosphate backbone of the RNA will interact with the positively charged stationary phase, and elution will occur as the salt concentration increases.
-
Detection: Monitor the elution profile using both a UV detector (at 260 nm for nucleic acids) and a fluorescence detector (with excitation and emission wavelengths appropriate for the chosen fluorophore). The labeled RNA will produce a peak on both detectors, while the unlabeled RNA will only show a peak on the UV detector.
-
Fraction Collection: Collect the fractions corresponding to the fluorescently labeled RNA peak.
-
Desalting: Desalt the collected fractions using a suitable method such as ethanol precipitation or a desalting column to remove the high concentration of salt from the HPLC mobile phase.
Visualizations
References
Application Notes: 2'-Azido Guanosine in siRNA Technology and Gene Silencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNA (siRNA) has emerged as a powerful tool for sequence-specific gene silencing, offering therapeutic potential for a wide range of diseases.[1] However, the clinical translation of siRNA is often hampered by its inherent instability, off-target effects, and challenges in cellular delivery.[1][2] Chemical modifications of the siRNA duplex are a key strategy to overcome these limitations.[1] The introduction of a 2'-azido group to nucleosides, including guanosine, within the siRNA sequence presents a versatile modification with significant benefits for siRNA performance and utility.[3][4]
The 2'-azido (2'-N3) group is a small, polar modification that is well-tolerated within the siRNA duplex.[1] It supports the C3'-endo ribose pucker, which is characteristic of an A-form RNA double helix, thus maintaining the necessary structure for recognition by the RNA-induced silencing complex (RISC).[1][4] This modification has been shown to enhance nuclease resistance, a critical factor for in vivo applications, without compromising, and in some cases even improving, gene silencing activity.[3] Furthermore, the azido group serves as a bioorthogonal handle for "click chemistry," enabling the straightforward conjugation of various moieties, such as fluorescent dyes or targeting ligands, to the siRNA.[3][4]
Applications of 2'-Azido Guanosine in siRNA Technology
-
Enhanced Nuclease Resistance: The 2'-azido modification provides increased stability against degradation by nucleases present in serum and intracellularly, prolonging the half-life and therapeutic effect of the siRNA.[3]
-
Maintained or Improved Gene Silencing: siRNAs containing this compound modifications have demonstrated significant gene silencing, with efficiencies comparable to or even exceeding those of unmodified or other chemically modified siRNAs (e.g., 2'-fluoro, 2'-O-methyl).[3] Notably, these modifications are well-tolerated in the guide strand, even at the cleavage site.[3][4]
-
Bioorthogonal Conjugation: The azido group is chemically stable and does not react with biological molecules. It can be specifically and efficiently functionalized using copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click chemistry".[3] This allows for the attachment of:
-
Fluorescent labels for tracking siRNA delivery and localization within cells.[3]
-
Targeting ligands (e.g., peptides, antibodies, aptamers) to enhance delivery to specific cell types.
-
Pharmacokinetic modifiers (e.g., polyethylene glycol) to improve the in vivo properties of the siRNA.
-
-
Probing RNA-Protein Interactions: The ability to attach cross-linking agents via the 2'-azido handle can be used to study the interactions of the siRNA with components of the RISC and other RNA-binding proteins.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the properties of this compound modified siRNAs.
Table 1: Thermal Stability of this compound Modified RNA Duplexes
| RNA Duplex Sequence | Modification | Melting Temperature (Tm) in °C (± 0.5 °C) |
| 5'-GGCUAGCC-3' | Unmodified | 62.2 |
| 5'-GGCUAGN3CC-3' | This compound | 59.3 |
Data sourced from temperature-dependent UV spectroscopy at 150 mM NaCl, 10 mM Na2HPO4, pH 7.0.[3]
Table 2: Gene Silencing Efficacy of this compound Modified siRNAs Targeting BASP1
| siRNA Construct | Modification Position (Antisense Strand) | Remaining BASP1 Gene Expression (%) |
| Unmodified Reference | - | ~5% |
| SIR Az-G14 as | This compound at position 14 | ~10% |
| Mixed Modifications | 2'-azido, 2'-fluoro, and 2'-O-methyl (up to 7 total) | 25-35% |
Gene silencing was assessed in chicken DF-1 cells via transient siRNA nucleofection. Remaining gene expression was quantified relative to a control with a shuffled siRNA sequence.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound-Modified siRNA
This protocol describes the solid-phase synthesis of RNA oligonucleotides containing site-specific this compound modifications. The synthesis employs a combination of phosphotriester and phosphoramidite chemistries.
Materials:
-
2'-Azido-2'-deoxyguanosine 3'-phosphodiester building block
-
Standard 2'-O-TOM protected nucleoside phosphoramidites
-
Controlled pore glass (CPG) solid support
-
Automated DNA/RNA synthesizer
-
Reagents for phosphoramidite chemistry (activator, capping reagents, oxidizing agent)
-
syn-2-pyridine aldoxime/tetramethylguanidine in dioxane/water
-
CH3NH2 in ethanol/water
-
1 M Tetra-n-butylammonium fluoride (TBAF) in THF
-
Anion-exchange HPLC system for purification
Methodology:
-
Automated Solid-Phase Synthesis:
-
Initiate RNA strand assembly on an automated synthesizer using standard 2'-O-TOM protected nucleoside phosphoramidites up to the desired position for the this compound incorporation.[1]
-
Interrupt the automated synthesis after the detritylation step, which liberates the terminal 5'-hydroxyl group.[1]
-
-
Manual Incorporation of this compound:
-
Manually couple the 2'-azido-2'-deoxyguanosine 3'-phosphodiester building block to the growing RNA chain using phosphotriester chemistry.[1]
-
-
Resumption of Automated Synthesis:
-
After manual capping, continue the strand elongation using standard automated RNA phosphoramidite chemistry.[1]
-
-
Deprotection:
-
Treat the synthesized oligoribonucleotide with syn-2-pyridine aldoxime/tetramethylguanidine in dioxane/water to cleave the 2-chlorophenyl phosphate protecting groups.[1][3]
-
Apply standard deprotection conditions using CH3NH2 in ethanol/water.[1][3]
-
Follow with treatment with 1 M TBAF in THF to remove the 2'-O-TOM protecting groups.[1][3]
-
-
Purification:
Protocol 2: Transfection of this compound-Modified siRNA into Chicken DF-1 Cells
This protocol details the delivery of this compound-modified siRNA into chicken DF-1 cells using nucleofection to assess gene silencing activity.
Materials:
-
Chicken DF-1 fibroblast cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and penicillin/streptomycin
-
This compound-modified siRNA duplex targeting the gene of interest (e.g., BASP1)
-
Negative control siRNA with a shuffled sequence
-
Nucleofection device and corresponding cell line-specific kit
-
60 mm cell culture dishes
Methodology:
-
Cell Culture:
-
Culture chicken DF-1 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.[3]
-
-
Preparation for Transfection:
-
Grow cells in 60 mm dishes to the desired confluency.
-
On the day of transfection, harvest and count the cells.
-
-
Nucleofection:
-
For each transfection, resuspend the required number of cells in the nucleofection solution provided in the kit.
-
Add 0.12 nmol (approximately 1.5 µg) of the 2'-azido modified siRNA or control siRNA to the cell suspension.[1]
-
Transfer the mixture to a nucleofection cuvette and apply the appropriate electrical pulse using the nucleofection device, following the manufacturer's program for DF-1 cells.[3]
-
-
Post-Transfection Culture:
-
Immediately after nucleofection, transfer the cells to pre-warmed culture medium in 60 mm dishes.
-
Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator to allow for gene silencing to occur.[1]
-
Protocol 3: Assessment of Gene Silencing by Northern Blot Analysis
This protocol describes the detection and quantification of target mRNA levels following siRNA treatment.
Materials:
-
TRIzol reagent or other RNA extraction kit
-
Formaldehyde
-
Agarose
-
MOPS buffer
-
Nitrocellulose or nylon membrane
-
UV crosslinker
-
DNA probe specific for the target mRNA (e.g., BASP1) and a housekeeping gene (e.g., GAPDH)
-
Radioactive or non-radioactive probe labeling system
-
Hybridization buffer and wash solutions
-
Phosphorimager or chemiluminescence detection system
Methodology:
-
RNA Extraction:
-
After the 48-hour incubation period, lyse the cells and extract total RNA using TRIzol reagent according to the manufacturer's instructions.[1]
-
-
Gel Electrophoresis:
-
Quantify the extracted RNA.
-
Separate 5 µg of total RNA per sample on a denaturing formaldehyde-agarose gel.[1]
-
-
Blotting:
-
Transfer the separated RNA from the gel to a nitrocellulose or nylon membrane via capillary action or electroblotting.
-
Immobilize the RNA on the membrane by UV crosslinking or baking.
-
-
Hybridization:
-
Pre-hybridize the membrane to block non-specific binding sites.
-
Hybridize the membrane with a labeled DNA probe specific for the target mRNA.
-
Also, probe for a housekeeping gene to serve as a loading control.[1]
-
-
Detection and Quantification:
-
Wash the membrane to remove unbound probe.
-
Detect the probe signal using a phosphorimager or chemiluminescence imager.
-
Quantify the band intensities and normalize the target mRNA signal to the housekeeping gene signal to determine the extent of gene knockdown.
-
Protocol 4: Bioorthogonal Labeling of this compound-Modified siRNA via Click Chemistry
This protocol outlines the fluorescent labeling of 2'-azido modified RNA using a copper(I)-catalyzed click reaction.
Materials:
-
Lyophilized 2'-azido modified RNA (e.g., 60 nmol)
-
Fluorescent alkyne dye (e.g., Acetylene-Fluor 545)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Acetonitrile
-
Argon gas
-
1 mL Eppendorf tube
Methodology:
-
Reaction Setup:
-
Place the lyophilized 2'-azido modified RNA in a 1 mL Eppendorf tube.[3]
-
Prepare aqueous solutions of the fluorescent alkyne dye, CuSO4, and sodium ascorbate.
-
Add the aqueous solutions and acetonitrile as a cosolvent to the RNA to achieve the following final concentrations in a total volume of 60 µL:
-
1 mM RNA
-
2 mM fluorescent dye
-
5 mM CuSO4
-
10 mM sodium ascorbate
-
Water/acetonitrile ratio of 4:1[3]
-
-
-
Reaction Conditions:
-
Degas the reaction mixture.
-
Stir the reaction for 3-4 hours under an argon atmosphere at 50°C.[3]
-
-
Purification:
-
Purify the fluorescently labeled RNA using standard methods such as ethanol precipitation or HPLC to remove unreacted dye and catalysts.
-
Visualizations
Caption: RNAi pathway for this compound modified siRNA.
Caption: Workflow for assessing 2'-Azido-G siRNA gene silencing.
References
Troubleshooting & Optimization
Technical Support Center: 2'-Azido Guanosine (2'-AzG) Labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering low efficiency with 2'-Azido guanosine (2'-AzG) labeling of RNA.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during metabolic labeling of RNA with 2'-AzG and subsequent detection via click chemistry.
Q1: I am observing very low or no incorporation of this compound (2'-AzG) into newly transcribed RNA in my cell culture experiments. What are the potential causes and how can I troubleshoot this?
A1: Low incorporation of 2'-AzG during metabolic labeling can stem from several factors, ranging from cellular uptake and metabolism to the health of your cells. Here’s a step-by-step troubleshooting guide:
-
Suboptimal 2'-AzG Concentration: The concentration of 2'-AzG is critical. Too low, and the labeling will be inefficient; too high, and it could be toxic to the cells.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell type. Start with a range of 10 µM to 1 mM. For E. coli, labeling has been observed at concentrations as low as 10 µM, with signals increasing with concentration.
-
-
Insufficient Incubation Time: The labeling window may not be long enough to allow for significant incorporation of 2'-AzG into newly synthesized RNA.
-
Recommendation: Optimize the incubation time. Depending on the transcription rate of your target RNA and the cell division cycle, this could range from a few hours to overnight (e.g., 12 hours for HeLa cells with other azido-nucleosides).
-
-
Cellular Health and Proliferation: Metabolic labeling is most efficient in actively dividing and transcriptionally active cells.
-
Recommendation: Ensure your cells are healthy and in the logarithmic growth phase. High cell confluency can reduce metabolic activity.
-
-
Inefficient Phosphorylation of 2'-AzG: 2'-AzG needs to be phosphorylated to its triphosphate form (2'-AzGTP) to be incorporated by RNA polymerases. The efficiency of the cellular kinases responsible for this can vary between cell types. While 2'-azidocytidine is phosphorylated by deoxycytidine kinase (dCK), the specific kinases for 2'-AzG are less characterized but are part of the guanosine salvage pathway.
-
Recommendation: If you suspect inefficient phosphorylation, consider using a cell line known to have high nucleoside salvage pathway activity.
-
-
Competition with Endogenous Guanosine: High levels of endogenous guanosine will compete with 2'-AzG for incorporation.
-
Recommendation: While challenging to control, being aware of this competition is important. Ensure consistent media formulation and cell culture conditions.
-
Q2: My click chemistry reaction following 2'-AzG labeling is yielding a weak signal. How can I improve the efficiency of the click reaction?
A2: A weak signal from the click chemistry step can be due to inefficient labeling in the first place (see Q1) or problems with the click reaction itself.
-
Copper(I) Catalyst Issues: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method. The Cu(I) catalyst can be unstable and prone to oxidation.
-
Recommendation: Use a freshly prepared solution of a Cu(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate). The use of a Cu(I)-stabilizing ligand, such as THPTA, is highly recommended to improve reaction efficiency and protect your RNA from degradation.[1]
-
-
RNA Degradation: RNA is susceptible to degradation, especially in the presence of copper ions and reactive oxygen species that can be generated during the click reaction.[2]
-
Recommendation: Minimize reaction times and temperatures where possible. Work in an RNase-free environment. The use of acetonitrile as a co-solvent can help stabilize Cu(I) and minimize RNA degradation.[3]
-
-
Accessibility of the Azide Group: The 2'-azido group within the folded RNA structure may not be readily accessible to the click reagents.
-
Recommendation: Consider performing the click reaction under denaturing conditions if compatible with your downstream application.
-
-
Inefficient Reagents: Ensure your alkyne-fluorophore/biotin is of high quality and has not degraded.
-
Recommendation: Use fresh, high-quality click reagents.
-
Q3: I am performing in vitro transcription with this compound triphosphate (2'-AzGTP) and getting low yields of full-length RNA. What could be the problem?
A3: Low yields during in vitro transcription (IVT) with modified nucleotides are a common issue.
-
Suboptimal 2'-AzGTP Concentration: The ratio of 2'-AzGTP to natural GTP is a critical parameter.
-
Recommendation: Optimize this ratio. Start with a small percentage of 2'-AzGTP and gradually increase it. A complete substitution may not be efficient.
-
-
RNA Polymerase Inhibition: Some RNA polymerases may have reduced efficiency when incorporating modified nucleotides.
-
Recommendation: Ensure you are using an RNA polymerase known to be tolerant of modified nucleotides (e.g., T7 RNA polymerase). You may need to increase the enzyme concentration or extend the reaction time.
-
-
Template Quality: The quality of your DNA template is crucial for efficient IVT.[4]
-
Recommendation: Use a highly purified, linearized DNA template. Ensure it is free from RNases and other inhibitors.[4]
-
-
Premature Termination: The incorporation of 2'-AzGTP might lead to premature termination of transcription.
-
Recommendation: Analyze your transcripts on a denaturing gel to check for truncated products. If observed, try lowering the 2'-AzGTP:GTP ratio or adjusting the reaction temperature.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for 2'-AzG labeling experiments. These values should be used as a starting point and may require optimization for your specific system.
Table 1: Recommended Starting Concentrations for Metabolic Labeling
| Parameter | Value | Cell Type / System | Reference |
| 2'-AzG Concentration | 10 µM - 1 mM | E. coli | [5] |
| Incubation Time | 1 - 12 hours | General Cell Culture | N/A |
Table 2: Typical In Vitro Transcription Parameters
| Parameter | Value | Notes | Reference |
| 2'-AzGTP:GTP Ratio | 1:3 to 1:1 | Start with a lower ratio and optimize. | N/A |
| Incubation Time | 2 - 4 hours | May need to be extended compared to standard IVT. | [6] |
| Temperature | 37 °C | Standard for T7 RNA Polymerase. | [6] |
Table 3: Recommended Click Chemistry Reaction Conditions
| Component | Concentration | Purpose | Reference |
| Azide-labeled RNA | 1 - 10 µM | Substrate | [7] |
| Alkyne-probe | 2 - 20 µM | Detection reagent (use in excess) | [7] |
| CuSO₄ | 100 - 500 µM | Copper(I) source | [1] |
| Sodium Ascorbate | 1 - 5 mM | Reducing agent | [1] |
| THPTA (or other ligand) | 500 µM - 2.5 mM | Cu(I) stabilizing ligand | [1] |
Experimental Protocols
Protocol 1: Metabolic Labeling of RNA in E. coli with 2'-AzG
-
Grow E. coli in fresh medium to an OD₆₀₀ of ~0.3.
-
Add this compound (2'-AzG) to the desired final concentration (e.g., starting with 100 µM).
-
Incubate the culture for the desired period (e.g., 1-3 hours) under normal growth conditions.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Proceed with total RNA extraction using a standard protocol.
-
The purified RNA is now ready for the click chemistry reaction.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Labeled RNA
Note: Perform all steps in an RNase-free environment.
-
In a microcentrifuge tube, combine the following in order:
-
RNase-free water to the final volume.
-
Azide-labeled RNA (e.g., 1-10 µg).
-
Alkyne-fluorophore or alkyne-biotin (e.g., 10-fold molar excess over the estimated amount of incorporated 2'-AzG).
-
Freshly prepared 5X Click-&-Go™ reaction buffer (containing CuSO₄ and a copper-stabilizing ligand).
-
Freshly prepared 10X reducing agent (e.g., sodium ascorbate).
-
-
Mix gently by pipetting.
-
Incubate the reaction at room temperature for 30 minutes, protected from light.
-
Purify the labeled RNA to remove excess click reagents. This can be done using ethanol precipitation or an appropriate RNA cleanup kit.
-
The labeled RNA is now ready for downstream applications (e.g., fluorescence imaging, affinity purification).
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Click chemistry for rapid labeling and ligation of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 2'-Azido Guanosine Concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Azido guanosine. The aim is to help optimize its concentration to minimize cytotoxicity while maintaining experimental efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cytotoxicity for this compound?
A1: As a nucleoside analog, this compound's primary mechanism of cytotoxicity is believed to be through the inhibition of DNA synthesis.[] After cellular uptake, it is metabolized into its triphosphate form, which can be incorporated into growing DNA chains. This incorporation can lead to chain termination, stalling of replication forks, and ultimately, the induction of apoptosis (programmed cell death).[2][3]
Q2: Why am I observing high levels of cytotoxicity even at low concentrations of this compound?
A2: Several factors could contribute to high cytotoxicity at low concentrations:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to nucleoside analogs.[4] Rapidly dividing cells are generally more susceptible.
-
Compound Purity: Impurities in the this compound stock can contribute to unexpected toxicity.
-
Experimental Conditions: Factors such as cell density, passage number, and media composition can influence cellular responses to the compound.
Q3: How can I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration will be a balance between the desired biological effect (e.g., antiviral activity) and minimal cytotoxicity. This is often determined by generating a dose-response curve where both efficacy and cell viability are measured across a range of concentrations. The concentration that provides the desired effect with the highest cell viability is considered optimal.
Q4: Are there any known strategies to reduce the cytotoxicity of this compound without compromising its intended effect?
A4: Yes, several strategies can be explored:
-
Co-administration with other nucleosides: In some cases, co-administering other nucleosides can help rescue cells from the toxic effects.
-
Use of drug delivery systems: Encapsulating this compound in nanocarriers can potentially improve its therapeutic index by enabling targeted delivery and controlled release, thereby reducing systemic toxicity.[5][6][7][8][9]
-
Chemical modification: Synthesizing derivatives of this compound could lead to analogs with a better safety profile.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cytotoxicity results between experiments. | 1. Inconsistent cell seeding density. 2. Variation in compound dilution preparation. 3. Use of cells at different passage numbers. 4. Contamination of cell cultures. | 1. Ensure precise and consistent cell counting and seeding for each experiment. 2. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. 3. Use cells within a consistent and narrow passage number range. 4. Regularly check cell cultures for any signs of contamination. |
| Observed cytotoxicity is much higher than expected from literature. | 1. The specific cell line used is highly sensitive. 2. The purity of the this compound is lower than specified. 3. Incorrect concentration calculation. | 1. Perform a dose-response experiment with a wider range of lower concentrations. 2. Verify the purity of the compound using analytical methods (e.g., HPLC). 3. Double-check all calculations for stock solution and final concentrations. |
| No significant therapeutic effect observed at non-toxic concentrations. | 1. The effective concentration is higher than the cytotoxic concentration in the chosen cell model. 2. The compound may not be effectively metabolized to its active form in the cells. | 1. Consider using a different, potentially more sensitive, cell line. 2. Investigate the expression and activity of the relevant nucleoside kinases in your cell model. |
Quantitative Data Presentation
Due to the limited availability of public cytotoxicity data for this compound, the following table presents a hypothetical dose-response scenario in a generic cancer cell line (e.g., L1210) to serve as an example for recording experimental data.
| Concentration (µM) | Cell Viability (%) (Mean ± SD) | Microscopic Observation |
| 0 (Vehicle Control) | 100 ± 4.5 | Normal cell morphology and confluence. |
| 1 | 95 ± 5.2 | No significant change in cell morphology. |
| 5 | 82 ± 6.1 | Slight decrease in cell density. |
| 10 | 65 ± 7.8 | Noticeable cell rounding and detachment. |
| 25 | 41 ± 5.9 | Significant cell death and debris. |
| 50 | 22 ± 4.3 | Majority of cells are detached and non-viable. |
| 100 | 8 ± 2.1 | Complete cell death. |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This protocol is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
96-well cell culture plates
-
This compound
-
Cell culture medium
-
Commercially available LDH assay kit (containing substrate, cofactor, and dye)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, carefully collect a specific volume (e.g., 50 µL) of the supernatant from each well without disturbing the cells.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate. Prepare the LDH reaction mixture according to the kit's instructions and add it to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (commonly 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release).
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Logical workflow for troubleshooting high cytotoxicity.
Caption: Generalized signaling pathway for nucleoside analog-induced apoptosis.
References
- 2. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Guanosine Mechanisms of Action: Toward Molecular Targets [frontiersin.org]
- 4. Intracellular activation and cytotoxicity of three different combinations of 3'-azido-3'-deoxythymidine and 2',3'-dideoxyinosine [pubmed.ncbi.nlm.nih.gov]
- 5. Effective use of nanocarriers as drug delivery systems for the treatment of selected tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential and Applications of Nanocarriers for Efficient Delivery of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of Nanocarrier-Based Drug Delivery in Oral Cancer Therapy: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nanocarriers for cutting-edge cancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Synthesis of Site-Specifically 2′-Azido-Modified RNA and Potential Applications for Bioconjugation and RNA Interference - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the chemical synthesis of 2'-Azido guanosine modified RNA.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 2'-Azido guanosine modified RNA.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of this compound modified RNA?
The main challenges stem from the reactivity of the 2'-azido group, particularly its incompatibility with standard phosphoramidite chemistry. Key issues include:
-
Reaction with Phosphoramidites: The azide group can react with the P(III) species used in standard phosphoramidite chemistry, a process known as the Staudinger reaction. This side reaction can lead to low coupling efficiencies and the formation of unwanted byproducts.[1]
-
Synthesis of Building Blocks: The preparation of the this compound phosphoramidite building block itself can be challenging.[2]
-
Deprotection: Standard deprotection conditions need to be carefully controlled to avoid degradation of the modified RNA. The O6-protecting groups on guanosine require specific removal steps that are compatible with the 2'-azido modification.[2]
-
Purification: The final product often requires purification by methods such as anion-exchange HPLC to separate the desired modified RNA from unmodified sequences and other synthesis byproducts.[2]
Q2: Can I use standard phosphoramidite chemistry to incorporate this compound into RNA?
Direct use of 2'-azido nucleoside phosphoramidite building blocks with standard P(III) chemistry is problematic due to the potential for the Staudinger reaction.[1] While some studies have reported successful incorporation, it is often sequence-dependent and may result in lower yields.[2] Alternative strategies are generally recommended for robust and efficient synthesis.
Q3: What are the alternative strategies for synthesizing this compound modified RNA?
To circumvent the challenges of standard phosphoramidite chemistry, several alternative strategies have been developed:
-
Phosphotriester or H-phosphonate Chemistry: These methods use P(V) chemistry, which is compatible with the azide functionality.[1] The this compound can be introduced as a phosphodiester building block.[2]
-
Post-synthesis Diazotransfer Reaction: This approach involves synthesizing an RNA strand with a 2'-amino precursor, followed by a post-synthetic conversion of the amino group to an azido group using a diazotizing reagent like fluorosulfuryl azide (FSO₂N₃).[1] This method avoids the direct use of azido-modified building blocks during solid-phase synthesis.[1]
-
Combined Phosphotriester/Phosphoramidite Approach: This strategy involves using automated standard RNA solid-phase synthesis with 2'-O-protected nucleoside phosphoramidites for the majority of the sequence. The synthesis is paused for the manual coupling of the this compound phosphodiester building block.[2][3]
Q4: What protecting groups are suitable for the guanosine base during this compound RNA synthesis?
The choice of protecting group for the O6 position of guanine is critical. A common protecting group is the (4-nitrophenyl)ethyl group, which is stable during the initial deprotection steps with methylamine but is cleaved during the subsequent treatment with tetrabutylammonium fluoride (TBAF) in THF.[2] Another unconventional, acid-labile protection concept involves O6-tBuN2(Boc)2 and O6-tBuN2HBoc patterns, which are compatible with standard RNA synthesis and deprotection methods.[4]
Q5: How does the 2'-azido modification affect the properties of the RNA?
The 2'-azido group is a small, polar modification that is structurally well-tolerated within an RNA duplex.[3] It generally has a minimal impact on the thermal stability of the RNA duplex, with only a slight destabilizing effect observed in some cases.[2][3] This modification is also well-accepted in the guide strand of siRNA, making it a valuable tool for RNA interference applications.[] Furthermore, the azido group serves as a bioorthogonal handle for "click" chemistry, allowing for efficient labeling and bioconjugation of the RNA.[2][]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low coupling efficiency of this compound | Reaction of the azide group with the phosphoramidite (Staudinger reaction). | Switch to a P(V)-based chemistry (phosphotriester or H-phosphonate).Employ a post-synthesis diazotransfer reaction from a 2'-amino precursor.[1]Use a combined phosphotriester/phosphoramidite approach with manual coupling of the this compound phosphodiester building block.[2][3] |
| Incomplete deprotection of the RNA | Inappropriate deprotection conditions for the guanosine O6-protecting group. | Ensure a two-step deprotection process if using (4-nitrophenyl)ethyl protection: first with methylamine in ethanol/water, followed by TBAF in THF.[2]If using acid-labile tBu/Boc protecting groups, standard deprotection with methylamine followed by TBAF is sufficient.[4] |
| Incomplete removal of 2'-protecting groups (e.g., TBDMS or TOM). | Ensure sufficient reaction time and temperature for the fluoride treatment (e.g., 1 M TBAF in THF).For DMT-on purification, adjust the deprotection cocktail to aid in DMT retention.[6][7] | |
| Presence of multiple peaks in HPLC purification | Formation of synthesis byproducts due to side reactions. | Optimize coupling conditions and use fresh, high-quality reagents.Ensure complete capping of unreacted 5'-hydroxyl groups during synthesis. |
| Secondary structure formation of the RNA. | Perform purification under denaturing conditions (e.g., using urea and elevated temperature).[4]Use a sodium perchlorate buffer system for ion-exchange HPLC to denature the RNA.[6][7] | |
| Unexpected mass in LC-MS analysis | Modification of the guanine base during synthesis or deprotection. | Use milder deprotection conditions if possible.Investigate the purity of the phosphoramidite building blocks. |
| Incomplete removal of all protecting groups. | Review and optimize the deprotection protocol, ensuring all steps are carried out correctly. |
Experimental Protocols
Combined Phosphotriester/Phosphoramidite Synthesis of this compound Modified RNA
This protocol outlines a method for incorporating a this compound into an RNA sequence using a combination of automated phosphoramidite synthesis and manual phosphodiester coupling.
-
Automated Solid-Phase Synthesis: The RNA strand is assembled on a solid support using a standard automated RNA synthesizer with 2'-O-TOM protected nucleoside phosphoramidites up to the desired modification site.[2][3]
-
Interruption and Manual Coupling: The synthesis is paused after the detritylation step, leaving a free 5'-hydroxyl group.
-
Activation and Coupling: The this compound phosphodiester building block is manually coupled by activation with 1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT).[2]
-
Capping: After manual coupling, the unreacted 5'-hydroxyl groups are capped.[3]
-
Continuation of Automated Synthesis: The solid support is returned to the synthesizer, and the strand elongation is continued using standard automated phosphoramidite chemistry.[2][3]
-
Deprotection:
-
The oligoribonucleotide is first treated with syn-2-pyridine aldoxime/tetramethylguanidine in dioxane/water to cleave the 2-chlorophenyl phosphate protecting groups.[2][3]
-
This is followed by standard deprotection using CH₃NH₂ in ethanol/water.[2]
-
Finally, the 2'-protecting groups are removed by treatment with 1 M TBAF in THF.[2]
-
-
Purification: The crude RNA is purified by anion-exchange HPLC.[2]
Post-Synthesis Diazotransfer Reaction
This protocol describes the conversion of a 2'-amino-modified RNA to a 2'-azido-modified RNA.
-
Synthesis of 2'-Amino RNA: Synthesize the RNA oligonucleotide containing a 2'-amino-2'-deoxyguanosine at the desired position using standard solid-phase synthesis methods.
-
Diazotransfer Reaction: Treat the purified 2'-amino RNA with the diazotizing reagent fluorosulfuryl azide (FSO₂N₃) to convert the 2'-amino group to a 2'-azido group.[1]
-
Purification: Purify the resulting 2'-azido modified RNA using standard techniques such as HPLC.
Quantitative Data Summary
Table 1: Coupling Yields for this compound Building Blocks
| Coupling Method | Activating Agent | Reported Yield | Reference |
| Manual Phosphodiester Coupling | MSNT | Up to 95% | [2] |
Table 2: Thermal Stability (Tm) of this compound Modified RNA Duplexes
| Sequence | Tm (°C) | ΔTm (°C) vs. Unmodified | Reference |
| 5'-GGCUAGCC-3' (Unmodified) | 62.2 ± 0.5 | - | [2] |
| 5'-GGCUAGN3CC-3' | 59.3 ± 0.5 | -2.9 | [2] |
| 5'-GAAGGGCAACCUUCG (Unmodified Hairpin) | 72.5 ± 0.5 | - | [3] |
| 5'-GAAGGGCAACCU *UCG | 71.7 ± 0.5 | -0.8 | [3] |
| 5'-GAAA GGGCAACCUUCG | 71.6 ± 0.5 | -0.9 | [3] |
*U and A represent 2'-azido-2'-deoxyuridine and 2'-azido-2'-deoxyadenosine, respectively. Data for this compound in a duplex is shown in the first two rows.
Visualizations
Caption: Workflow for the combined phosphotriester/phosphoramidite synthesis of 2'-Azido-G modified RNA.
Caption: Troubleshooting logic for the synthesis of 2'-Azido-G modified RNA.
References
- 1. Robust synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Synthesis of Site-Specifically 2′-Azido-Modified RNA and Potential Applications for Bioconjugation and RNA Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Unconventional Acid-Labile Nucleobase Protection Concept for Guanosine Phosphoramidites in RNA Solid-Phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
troubleshooting guide for 2'-Azido guanosine-based pull-down assays
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers utilizing 2'-Azido guanosine-based pull-down assays to identify and characterize guanosine-binding proteins.
Frequently Asked Questions (FAQs)
Q1: What is a this compound-based pull-down assay?
A this compound (2'-N3-G) pull-down assay is a powerful affinity purification technique used to isolate and identify proteins that bind to guanosine or its analogs from a complex biological sample, such as a cell lysate. The assay utilizes a synthetically modified guanosine molecule with an azide group at the 2' position of the ribose sugar. This azide group serves as a bioorthogonal handle for attaching a purification tag, typically biotin, via a "click chemistry" reaction. The biotinylated 2'-N3-G probe is then immobilized on streptavidin-coated beads to "pull down" interacting proteins, which can be subsequently identified by methods like mass spectrometry.
Q2: What are the key steps in a this compound pull-down assay?
The main steps involve:
-
Probe Preparation: Synthesis or acquisition of the this compound probe.
-
Biotinylation: Covalent attachment of biotin to the 2'-N3-G probe using a click chemistry reaction.
-
Cell Lysis: Preparation of a cell extract containing the proteins of interest.
-
Affinity Purification: Incubation of the biotinylated probe with the cell lysate, followed by capture of the probe-protein complexes on streptavidin-coated beads.
-
Washing: Removal of non-specifically bound proteins.
-
Elution: Release of the specifically bound proteins from the beads.
-
Analysis: Identification and characterization of the eluted proteins, typically by mass spectrometry and western blotting.
Q3: Why is "click chemistry" used in this assay?
Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is used due to its high efficiency, specificity, and biocompatibility. The azide group on the guanosine probe and an alkyne group on the biotin tag react selectively and rapidly to form a stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with native cellular components, ensuring that the biotin tag is attached only to the intended probe.
Troubleshooting Guide
This guide addresses common problems encountered during this compound-based pull-down assays in a question-and-answer format.
Probe Preparation and Biotinylation
Q: I am seeing low efficiency in my click chemistry reaction for biotinylating the 2'-N3-G probe. What could be the issue?
A: Several factors can contribute to inefficient click reactions. Consider the following:
-
Reagent Quality: Ensure that your copper(I) catalyst, reducing agent (e.g., sodium ascorbate), and ligands (e.g., THPTA) are fresh and have been stored correctly. Copper(I) is prone to oxidation to the inactive Copper(II) state.
-
Oxygen Contamination: The CuAAC reaction is sensitive to oxygen. Degas your reaction mixture by bubbling with an inert gas like argon or nitrogen before adding the copper catalyst.
-
Incorrect Stoichiometry: The molar ratio of the reactants is crucial. Ensure you are using an appropriate excess of the alkyne-biotin tag relative to the 2'-N3-G probe.
-
Interfering Substances: The presence of thiols in your reaction mixture can interfere with the click reaction. If your probe was synthesized with protecting groups containing thiols, ensure they have been completely removed.
Q: How can I confirm the successful biotinylation of my 2'-N3-G probe?
A: You can verify biotinylation using techniques such as:
-
Mass Spectrometry: Analyze the mass of your product to confirm the addition of the biotin tag.
-
Dot Blot: Spot your reaction mixture onto a nitrocellulose membrane and detect the biotinylated probe using streptavidin conjugated to a reporter enzyme like horseradish peroxidase (HRP).
Affinity Purification
Q: I am observing a high background of non-specific proteins in my final eluate. How can I reduce this?
A: High background is a common issue in pull-down assays. Here are several strategies to minimize non-specific binding:
-
Pre-clearing the Lysate: Before adding your biotinylated probe, incubate the cell lysate with streptavidin beads alone for 1-2 hours. This will capture proteins that non-specifically bind to the beads.
-
Optimize Washing Conditions: Increase the stringency of your wash buffers. You can try:
-
Increasing the salt concentration (e.g., up to 500 mM NaCl).
-
Adding a non-ionic detergent (e.g., 0.1% to 0.5% Tween-20 or Triton X-100).
-
Varying the pH of the wash buffer.
-
-
Blocking the Beads: Before incubating with the lysate, block the streptavidin beads with a solution of bovine serum albumin (BSA) or yeast tRNA to saturate non-specific binding sites.
-
Use a Negative Control: Perform a parallel pull-down experiment with biotinylated beads that do not have the 2'-N3-G probe attached. Proteins identified in this control are likely non-specific binders.
Q: I am getting a low yield of my target protein. What are the possible reasons?
A: A low yield of the target protein can be due to several factors:
-
Inefficient Protein Binding:
-
Suboptimal Lysis Buffer: The composition of your lysis buffer can affect protein folding and interaction with the probe. Ensure the buffer conditions (pH, salt concentration) are compatible with your target protein's stability and binding activity.
-
Insufficient Incubation Time: Increase the incubation time of the probe with the cell lysate to allow for sufficient binding.
-
-
Inefficient Elution:
-
Harsh Elution Conditions: If your elution buffer is too harsh (e.g., high concentration of denaturants), it may be difficult to recover intact proteins.
-
Inefficient Disruption of Interaction: The interaction between your protein and the guanosine probe might be very strong. Consider using a competitive elution strategy by adding a high concentration of free guanosine or GTP to the elution buffer.
-
-
Protein Degradation: Ensure that protease inhibitors are included in your lysis buffer to prevent the degradation of your target protein.
Protein Elution and Analysis
Q: My target protein is difficult to elute from the beads. What are some alternative elution strategies?
A: If standard elution methods are not effective, consider the following:
-
Competitive Elution: As mentioned, using a high concentration of free guanosine, GTP, or another known ligand for your target protein can be a gentle and specific way to elute it.
-
pH Shift: Eluting with a buffer at a low pH (e.g., glycine-HCl, pH 2.5-3.0) can disrupt the protein-probe interaction.[1][2] It is crucial to immediately neutralize the eluate with a high pH buffer (e.g., 1M Tris-HCl, pH 8.5) to prevent protein denaturation.
-
Denaturing Elution: For downstream analysis by SDS-PAGE and mass spectrometry where protein activity is not required, you can elute with a denaturing buffer containing SDS.
Q: My mass spectrometry results show many common contaminants. How can I differentiate them from true interactors?
A: It is common to identify proteins that are known to be frequent contaminants in affinity purification mass spectrometry experiments. To distinguish these from genuine interactors:
-
Use a Control: Compare the list of proteins identified in your 2'-N3-G pull-down with those from your negative control (beads only). Proteins that are significantly enriched in the 2'-N3-G sample are more likely to be true interactors.
-
Quantitative Mass Spectrometry: Employ quantitative proteomics techniques, such as label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC), to determine the relative abundance of proteins between your sample and control pull-downs.
-
Bioinformatics Analysis: Use databases of common contaminants in affinity purification-mass spectrometry experiments to filter your protein list.
-
Validation: Always validate your potential interactors using an independent method, such as co-immunoprecipitation or western blotting.
Experimental Protocols
Protocol 1: Biotinylation of this compound via Click Chemistry
This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach an alkyne-biotin tag to the 2'-N3-G probe.
| Reagent | Stock Concentration | Volume for 100 µL Reaction | Final Concentration |
| This compound | 10 mM in DMSO | 10 µL | 1 mM |
| Alkyne-Biotin | 20 mM in DMSO | 10 µL | 2 mM |
| THPTA Ligand | 50 mM in H₂O | 4 µL | 2 mM |
| Copper (II) Sulfate | 50 mM in H₂O | 2 µL | 1 mM |
| Sodium Ascorbate | 100 mM in H₂O (freshly prepared) | 5 µL | 5 mM |
| PBS, pH 7.4 | - | 69 µL | - |
Methodology:
-
In a microcentrifuge tube, combine the this compound, alkyne-biotin, and PBS.
-
Add the THPTA ligand and Copper (II) Sulfate solution. Mix gently.
-
Degas the mixture by bubbling with argon or nitrogen for 5-10 minutes.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours with gentle shaking.
-
The biotinylated probe can be used directly or purified to remove excess reagents.
Protocol 2: this compound Pull-Down Assay
Materials:
-
Biotinylated 2'-N3-G probe
-
Streptavidin-coated magnetic beads
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20 and 300 mM NaCl)
-
Elution Buffer (e.g., 100 mM Glycine-HCl, pH 2.8, or PBS with 2 mM Biotin)
Methodology:
-
Bead Preparation: Resuspend the streptavidin beads in wash buffer. Wash the beads three times using a magnetic stand to separate the beads from the supernatant.
-
Probe Immobilization: Incubate the washed beads with the biotinylated 2'-N3-G probe in wash buffer for 1 hour at room temperature with gentle rotation.
-
Washing: Wash the beads three times with wash buffer to remove any unbound probe.
-
Cell Lysis: Prepare a cell lysate from your cells of interest using an appropriate lysis buffer containing protease inhibitors.
-
Pre-clearing Lysate (Optional but Recommended): Incubate the cell lysate with unconjugated streptavidin beads for 1 hour at 4°C to reduce non-specific binding.
-
Affinity Purification: Add the probe-immobilized beads to the (pre-cleared) cell lysate and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold wash buffer.
-
Elution: Add the elution buffer to the beads and incubate according to the chosen elution strategy (e.g., 10 minutes at room temperature for competitive elution, or 5 minutes at 95°C for denaturing elution).
-
Sample Analysis: Collect the eluate for downstream analysis by SDS-PAGE, western blotting, or mass spectrometry.
Data Presentation
Table 1: Recommended Buffer Compositions for Optimization
| Buffer Type | Component | Recommended Concentration Range | Purpose |
| Lysis Buffer | Tris-HCl, pH 7.4 | 20-50 mM | Buffering agent |
| NaCl | 100-200 mM | Ionic strength | |
| NP-40 or Triton X-100 | 0.1-1.0% (v/v) | Detergent for cell lysis | |
| Protease Inhibitor Cocktail | 1X | Prevent protein degradation | |
| Wash Buffer | PBS, pH 7.4 | 1X | Base buffer |
| NaCl | 150-500 mM | Reduce non-specific ionic interactions | |
| Tween-20 or Triton X-100 | 0.05-0.5% (v/v) | Reduce non-specific hydrophobic interactions | |
| Elution Buffer (Non-denaturing) | Glycine-HCl | 100 mM, pH 2.5-3.0 | Low pH elution |
| Free Guanosine/GTP | 1-10 mM | Competitive elution | |
| Elution Buffer (Denaturing) | SDS Sample Buffer | 1X | For SDS-PAGE and Mass Spectrometry |
Visualizations
Caption: Experimental workflow of a this compound-based pull-down assay.
Caption: Troubleshooting decision tree for common issues in pull-down assays.
References
Technical Support Center: Optimizing Fixation and Permeabilization for Imaging 2'-Azido Guanosine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the critical steps of fixation and permeabilization for imaging RNA labeled with 2'-Azido guanosine (2'-AG).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of fixation and permeabilization in a 2'-AG imaging experiment?
A: Fixation is a crucial step to preserve cellular morphology and the structural integrity of the newly synthesized RNA containing 2'-AG. It prevents the degradation of cellular components by endogenous enzymes.[1] Permeabilization follows fixation and involves treating the cells with a detergent to create pores in the cell membranes. This allows the fluorescently-labeled alkyne probe to enter the cell and react with the azide group of the incorporated 2'-AG via a click chemistry reaction, enabling visualization.[2][3]
Q2: Which fixative is best for 2'-AG RNA imaging: paraformaldehyde (PFA) or methanol?
A: The choice between PFA and methanol depends on the specific experimental goals.
-
Paraformaldehyde (PFA) is a cross-linking fixative that creates covalent bonds between molecules, effectively preserving cellular structure.[4][5] It is generally recommended for preserving the morphology of the cell and is often the preferred method for RNA imaging.[6]
-
Methanol is a precipitating fixative that dehydrates the cell, causing proteins and nucleic acids to precipitate in situ.[4][5] While it can also act as a permeabilizing agent, it may not preserve the cellular architecture as well as PFA.[7] For RNA preservation, formaldehyde-based fixatives are often considered superior to alcohol-based ones.[6]
Q3: What is the optimal concentration and incubation time for PFA fixation?
A: A common starting point for PFA fixation is a 4% solution in phosphate-buffered saline (PBS) for 10-20 minutes at room temperature. However, prolonged fixation or higher concentrations of PFA can lead to excessive cross-linking, which may mask the azide group and hinder the click reaction.[8][9][10] It is advisable to optimize the fixation time for your specific cell type and experimental conditions.[11]
Q4: Which permeabilization agent should I use, Triton X-100 or Saponin?
A: The choice of permeabilization agent depends on the location of the target RNA and the desired level of permeabilization.
-
Triton X-100 is a non-ionic detergent that effectively permeabilizes all cellular membranes, including the nuclear membrane. A concentration of 0.1% to 0.5% in PBS for 10-15 minutes is typically used.[12][13]
-
Saponin is a milder, reversible detergent that selectively permeabilizes the plasma membrane while leaving the nuclear membrane largely intact.[12] This can be advantageous if you are specifically interested in cytoplasmic RNA. A typical working concentration is 0.1% in PBS for 5-7 minutes.[12]
Q5: Can I perform fixation and permeabilization simultaneously?
A: Yes, using a fixative like cold methanol can simultaneously fix and permeabilize the cells.[7] However, as mentioned earlier, this may not provide the best preservation of cellular morphology compared to a two-step PFA fixation followed by detergent permeabilization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or no fluorescent signal | 1. Inefficient incorporation of 2'-AG. 2. Inadequate permeabilization. 3. Over-fixation masking the azide group. 4. Inefficient click chemistry reaction. | 1. Optimize 2'-AG labeling time and concentration. 2. Increase permeabilization time or try a stronger detergent (e.g., switch from saponin to Triton X-100).[12] 3. Reduce PFA concentration or fixation time.[11] 4. Ensure all click chemistry reagents are fresh and correctly prepared. |
| High background fluorescence | 1. Insufficient washing after fixation or permeabilization. 2. Non-specific binding of the fluorescent probe. 3. Autofluorescence from the cells, especially after aldehyde fixation.[1] | 1. Increase the number and duration of washing steps. 2. Include a blocking step (e.g., with 3% BSA in PBS) before the click reaction.[14] 3. Treat cells with a quenching agent like sodium borohydride after PFA fixation. |
| Poor cell morphology | 1. Harsh fixation or permeabilization conditions. 2. Cells were not healthy before fixation. 3. Delay in fixation after harvesting. | 1. Use a lower concentration of PFA or switch to a milder permeabilizing agent.[5] 2. Ensure cells are in a healthy, logarithmic growth phase. 3. Fix cells immediately after harvesting to prevent degradation. |
| Signal localized only to the cytoplasm (when nuclear signal is expected) | 1. Incomplete permeabilization of the nuclear membrane. | 1. Use Triton X-100 instead of saponin for permeabilization to ensure the nuclear membrane is also permeabilized.[12] |
| Loss of signal after permeabilization | 1. The permeabilization agent is too harsh and is extracting the labeled RNA. | 1. Reduce the concentration or incubation time of the permeabilizing agent. Consider using a milder detergent like saponin.[15] |
Quantitative Data Summary
The following tables summarize the key characteristics of common fixation and permeabilization reagents to aid in method selection.
Table 1: Comparison of Common Fixatives for 2'-AG Imaging
| Fixative | Working Concentration | Incubation Time | Advantages | Disadvantages |
| Paraformaldehyde (PFA) | 2% - 4% in PBS | 10 - 20 minutes at RT | - Excellent preservation of cell morphology.[16] - Good for RNA preservation.[6] | - Can mask epitopes/azide groups with over-fixation. - May induce autofluorescence.[1] - Requires a separate permeabilization step.[13] |
| Methanol (cold) | 95% - 100% | 5 - 10 minutes at -20°C | - Acts as both a fixative and permeabilizing agent.[7] - Can be good for some nuclear antigens. | - May not preserve morphology as well as PFA.[5] - Can cause protein denaturation and may alter RNA structure.[5] - Can lead to the loss of some soluble molecules.[4] |
Table 2: Comparison of Common Permeabilization Agents
| Permeabilization Agent | Working Concentration | Incubation Time | Key Characteristics |
| Triton X-100 | 0.1% - 0.5% in PBS | 10 - 15 minutes at RT | - Strong, non-ionic detergent. - Permeabilizes all cellular membranes, including the nuclear membrane.[12] |
| Saponin | 0.1% - 0.5% in PBS | 5 - 10 minutes at RT | - Mild, reversible detergent. - Selectively permeabilizes the plasma membrane, leaving the nuclear membrane largely intact.[12] |
| Digitonin | 0.01% - 0.05% in PBS | 5 - 7 minutes at RT | - Similar to saponin, a mild detergent that primarily permeabilizes the plasma membrane. |
Experimental Protocols
Protocol 1: Standard PFA Fixation and Triton X-100 Permeabilization
This protocol is a good starting point for most cell types and provides excellent morphological preservation.
-
Cell Preparation: Grow cells on sterile coverslips in a petri dish to the desired confluency.
-
Wash: Gently wash the cells twice with pre-warmed PBS.
-
Fixation:
-
Prepare a fresh 4% PFA solution in PBS.
-
Add the 4% PFA solution to the cells and incubate for 15 minutes at room temperature.
-
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization:
-
Prepare a 0.25% Triton X-100 solution in PBS.
-
Add the permeabilization solution to the cells and incubate for 10 minutes at room temperature.
-
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Proceed to Click Chemistry Staining: The cells are now ready for the click reaction with the fluorescently labeled alkyne probe.
Protocol 2: Methanol Fixation and Permeabilization
This protocol is quicker as it combines fixation and permeabilization.
-
Cell Preparation: Grow cells on sterile coverslips.
-
Wash: Gently wash the cells once with PBS.
-
Fixation and Permeabilization:
-
Aspirate the PBS.
-
Add ice-cold 100% methanol to the cells.
-
Incubate for 10 minutes at -20°C.[7]
-
-
Wash: Wash the cells three times with PBS for 5 minutes each at room temperature.
-
Proceed to Click Chemistry Staining: The cells are now ready for the click reaction.
Visualizations
Caption: Workflow for PFA and Methanol Fixation Protocols.
Caption: Troubleshooting Logic for Weak Fluorescent Signal.
References
- 1. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 2. biocompare.com [biocompare.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. What is the difference between methanol and formaldehyde fixation? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Fixation Methods for Preservation of Morphology, RNAs, and Proteins From Paraffin-Embedded Human Cancer Cell-Implanted Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. How do I prepare fixed cells for the labeling? | AAT Bioquest [aatbio.com]
- 14. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. The Search for an Optimal DNA, RNA, and Protein Detection by in situ Hybridization, Immunohistochemistry, and Solution-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
dealing with off-target effects in 2'-Azido guanosine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Azido guanosine. The information is designed to help you anticipate and address potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a modified nucleoside analog of guanosine. Its primary applications are in antiviral research and as a chemical biology tool for studying RNA. It can be incorporated into nascent RNA transcripts, allowing for their subsequent labeling and analysis through "click chemistry." This is particularly useful for metabolic labeling of RNA to study RNA dynamics in various biological systems.
Q2: What are the potential off-target effects of this compound?
A2: Like many nucleoside analogs, this compound has the potential for off-target effects. The primary concern is the inhibition of host cellular polymerases, particularly mitochondrial DNA polymerase γ (Pol γ). Inhibition of Pol γ can lead to mitochondrial DNA depletion and subsequent mitochondrial dysfunction, which can manifest as cytotoxicity. Other potential off-target effects could include incorporation into nuclear DNA by DNA polymerases, although this is generally less frequent for ribonucleoside analogs.
Q3: How can I minimize off-target effects in my experiments?
A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound and the shortest possible incubation time. Performing dose-response and time-course experiments is essential to determine the optimal experimental window. Additionally, including proper controls, such as unmodified guanosine and other nucleoside analogs, can help differentiate specific effects from general off-target toxicity.
Q4: What are the key control experiments to include when working with this compound?
A4: Key control experiments include:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) alone.
-
Unmodified Guanosine Control: To assess the effect of supplementing with a natural nucleoside.
-
Positive Control for Cytotoxicity: A known cytotoxic agent to validate the cell viability assay.
-
Negative Control Nucleoside Analog: A structurally similar but inactive analog, if available.
-
RNA Polymerase II Inhibitor Control (e.g., α-amanitin): To confirm that the observed labeling is dependent on transcription.
Troubleshooting Guides
Problem 1: High Cellular Toxicity or Unexpected Cell Death
Possible Cause: Off-target inhibition of mitochondrial DNA polymerase γ (Pol γ) by this compound triphosphate, leading to mitochondrial dysfunction.
Troubleshooting Steps:
-
Optimize Concentration and Incubation Time:
-
Perform a dose-response curve to determine the EC50 for your cell line and use the lowest concentration that provides a sufficient signal in your assay.
-
Conduct a time-course experiment to find the shortest incubation time needed for your experimental goals.
-
-
Assess Mitochondrial Function:
-
Mitochondrial DNA Quantification: Measure mitochondrial DNA (mtDNA) levels using qPCR to check for depletion.
-
Mitochondrial Membrane Potential Assay: Use dyes like JC-1 or TMRE to assess mitochondrial health.
-
Seahorse XF Analyzer: Measure the oxygen consumption rate (OCR) to directly assess mitochondrial respiration.
-
-
Co-treatment with Nucleosides:
-
Supplementing the culture medium with natural nucleosides (e.g., deoxyguanosine) may help rescue some of the off-target effects by competing for polymerase binding.
-
Problem 2: Low or No Signal in "Click Chemistry" Labeling
Possible Cause: Inefficient incorporation of this compound into RNA or issues with the click reaction itself.
Troubleshooting Steps:
-
Verify Cellular Uptake:
-
Use a radiolabeled or fluorescently tagged version of this compound to confirm it is entering the cells.
-
-
Check RNA Integrity:
-
Isolate total RNA and check its integrity using a Bioanalyzer or gel electrophoresis to ensure that the lack of signal is not due to RNA degradation.
-
-
Optimize Click Reaction Conditions:
-
Ensure the freshness of your copper (I) catalyst.
-
Titrate the concentration of the alkyne-probe.
-
Optimize the reaction time and temperature.
-
Include a positive control for the click reaction (e.g., a known azide-containing molecule).
-
Problem 3: Non-specific Background Signal
Possible Cause: Non-specific binding of the detection reagent or autofluorescence.
Troubleshooting Steps:
-
Include a "No-Click" Control:
-
Perform the entire experimental workflow but omit the copper catalyst in the click reaction step. This will reveal any non-specific binding of the alkyne probe.
-
-
Blocking Steps:
-
If using an antibody-based detection method, ensure adequate blocking of the membrane or cells.
-
-
Autofluorescence Control:
-
Image unlabeled cells under the same conditions to assess the level of natural autofluorescence.
-
Quantitative Data Summary
Table 1: Off-Target Polymerase Inhibition by a Related Azido-Nucleoside (FNC-TP)
| Polymerase | Apparent Km (µM) for natural substrate | Apparent Ki (µM) for FNC-TP | Inhibition Mechanism |
| Human DNA Polymerase γ (Pol γ) | 0.5 ± 0.1 (dCTP) | 1.2 ± 0.2 | Competitive |
| Human DNA Polymerase α | 1.1 ± 0.2 (dCTP) | > 100 | Weak Inhibition |
| Human DNA Polymerase β | 0.8 ± 0.1 (dCTP) | > 100 | Weak Inhibition |
Data is illustrative and based on published findings for a related compound to indicate potential off-target interactions.
Table 2: Hypothetical Cytotoxicity Profile (IC50 Values in µM) - Example Data
| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |
| HeLa | Cervical Cancer | 15.5 |
| A549 | Lung Cancer | 22.1 |
| MCF7 | Breast Cancer | 18.3 |
| HepG2 | Liver Cancer | 25.8 |
| Jurkat | T-cell Leukemia | 12.4 |
This table presents hypothetical IC50 values to illustrate how such data would be presented. Researchers should determine the specific IC50 for their cell lines of interest.
Experimental Protocols
Protocol 1: Assessment of Mitochondrial DNA Depletion
-
Cell Treatment: Culture cells with varying concentrations of this compound and a vehicle control for a specified period (e.g., 24, 48, 72 hours).
-
DNA Extraction: Isolate total DNA from the treated cells.
-
qPCR Analysis:
-
Design qPCR primers for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M) to serve as a reference.
-
Perform qPCR on the extracted DNA.
-
Data Analysis: Calculate the relative amount of mitochondrial DNA to nuclear DNA (mtDNA/nDNA ratio) using the ΔΔCt method. A significant decrease in this ratio in treated cells compared to controls indicates mitochondrial DNA depletion.
-
Protocol 2: Western Blot for Cellular Stress Markers
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against stress markers such as cleaved PARP (apoptosis), γH2AX (DNA damage), or CHOP (ER stress).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action and off-target effects of this compound.
Caption: Troubleshooting workflow for high cytotoxicity in this compound experiments.
Validation & Comparative
Validating the Incorporation of 2'-Azido Guanosine into RNA via Mass Spectrometry: A Comparative Guide
For researchers in drug development and molecular biology, the precise modification and tracking of RNA molecules are paramount for understanding biological processes and developing novel therapeutics. The introduction of bioorthogonal handles, such as azides, into RNA offers a powerful tool for these investigations. This guide provides a comparative analysis of 2'-Azido guanosine (2'-N3-G) as a tool for RNA labeling, with a focus on its validation by mass spectrometry. We present experimental data, detailed protocols, and a comparison with alternative labeling methods.
Comparison of RNA Labeling Methods
The selection of an RNA labeling strategy depends on factors such as the experimental system (in vitro or in vivo), the required specificity, and the downstream application. Here, we compare this compound with two other widely used metabolic labeling reagents: 4-thiouracil (4sU) and 5-ethynyluridine (5EU).
| Feature | This compound (2'-N3-G) | 4-thiouracil (4sU) | 5-ethynyluridine (5EU) |
| Incorporation | Enzymatic incorporation by RNA polymerases in place of guanosine during in vitro or in vivo transcription.[1][2] | Incorporated in place of uracil by cellular enzymes. | Incorporated in place of uridine during transcription.[1] |
| Detection Method | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry).[1] | Thiol-specific biotinylation followed by affinity purification. | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry).[1] |
| Specificity | Specific for guanosine positions. | Specific for uracil positions. | Specific for uridine positions. |
| Mass Shift (Da) | +41.02 (Azido group vs. Hydroxyl group) | +15.99 (Sulfur vs. Oxygen) | +24.02 (Ethynyl group vs. Methyl group of Thymidine) |
| Advantages | - Bioorthogonal and highly specific reaction. - Small size of the azide group minimizes perturbation to RNA structure and function.[3] - Enables direct and specific labeling of guanosine positions. | - Well-established method with commercially available kits. - Efficiently incorporated in many cell types. | - Bioorthogonal reaction with high efficiency. - Widely used for RNA imaging and sequencing. |
| Limitations | - Potential for lower incorporation efficiency compared to other analogs. - Requires the synthesis of 2'-azido-GTP. | - Can induce cytotoxicity at high concentrations. - Thiol-specific chemistry can have off-target reactions. | - Copper catalyst used in click chemistry can be toxic to cells. |
Experimental Workflow and Validation
The validation of this compound incorporation into RNA is a multi-step process that begins with the synthesis of the modified RNA and culminates in its analysis by mass spectrometry.
Caption: Experimental workflow for validating this compound incorporation into RNA.
Logical Framework for Choosing this compound
The decision to use this compound is based on a logical progression of experimental needs, primarily driven by the requirement for a bioorthogonal handle at a specific nucleotide position.
Caption: Decision tree for selecting this compound as an RNA labeling reagent.
Experimental Protocols
In Vitro Transcription with 2'-Azido-GTP
This protocol is adapted from standard T7 RNA polymerase in vitro transcription protocols.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10X Transcription Buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl2, 100 mM DTT, 10 mM Spermidine)
-
Ribonuclease (RNase) Inhibitor
-
NTP mix (10 mM each of ATP, CTP, UTP)
-
2'-azido-GTP (10 mM)
-
Nuclease-free water
Procedure:
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water (to a final volume of 20 µL)
-
10X Transcription Buffer (2 µL)
-
NTP mix (1 µL of each)
-
2'-azido-GTP (1 µL)
-
Linearized DNA template (0.5-1 µg)
-
RNase Inhibitor (1 µL)
-
T7 RNA Polymerase (1 µL)
-
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
(Optional) To remove the DNA template, add DNase I and incubate at 37°C for 15 minutes.
-
Purify the RNA using a suitable RNA purification kit or by phenol-chloroform extraction followed by ethanol precipitation.
-
Resuspend the purified RNA in nuclease-free water and quantify its concentration using a spectrophotometer.
Mass Spectrometry Analysis of 2'-Azido-Guanosine-Incorporated RNA
This protocol outlines the steps for enzymatic digestion of the modified RNA and subsequent analysis by LC-MS/MS.
Materials:
-
Purified 2'-azido-G-modified RNA
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium acetate buffer (10 mM, pH 5.3)
-
LC-MS grade water and acetonitrile
-
Formic acid
Procedure:
-
Enzymatic Digestion:
-
In a microcentrifuge tube, combine 1-5 µg of the purified RNA with Nuclease P1 (1-2 units) and Bacterial Alkaline Phosphatase (1-2 units) in ammonium acetate buffer.
-
Incubate the reaction at 37°C for 2-4 hours to digest the RNA into individual nucleosides.
-
-
Sample Preparation for LC-MS/MS:
-
After digestion, centrifuge the sample to pellet any undigested material.
-
Transfer the supernatant to an LC-MS vial.
-
Dilute the sample with LC-MS grade water containing 0.1% formic acid to a final concentration suitable for your instrument.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Separate the nucleosides on a C18 reverse-phase column using a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry (MS): Analyze the eluting nucleosides using an electrospray ionization (ESI) source in positive ion mode.
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the ion corresponding to this compound to confirm its identity. The expected mass-to-charge ratio (m/z) for protonated this compound is 310.10. The fragmentation pattern should show a characteristic loss of the azido group and the ribose sugar.
-
-
Data Analysis:
-
Analyze the data to identify the peak corresponding to this compound based on its retention time and m/z.
-
Quantify the incorporation efficiency by comparing the peak area of this compound to that of unmodified guanosine.
-
The successful incorporation of this compound into RNA, confirmed by mass spectrometry, opens the door to a wide range of downstream applications, including the study of RNA-protein interactions, RNA localization, and the development of RNA-based therapeutics. This guide provides a framework for researchers to confidently employ this powerful tool in their investigations.
References
A Head-to-Head Comparison: 2'-Azido Guanosine vs. 4-Thiouridine (4sU) for Nascent RNA Labeling
A comprehensive guide for researchers, scientists, and drug development professionals on the selection of metabolic labels for tracking newly transcribed RNA.
The ability to distinguish newly synthesized (nascent) RNA from the pre-existing RNA pool is crucial for understanding the dynamics of gene expression. Metabolic labeling with nucleoside analogs that are incorporated into RNA during transcription is a powerful technique for this purpose. Among the available tools, 4-thiouridine (4sU) has been widely adopted. However, alternative reagents, such as 2'-azido guanosine, offer distinct chemical properties that may be advantageous for specific applications. This guide provides an objective comparison of this compound and 4-thiouridine (4sU) for nascent RNA labeling, supported by experimental data and detailed methodologies.
At a Glance: Key Properties and Performance Metrics
A direct quantitative comparison of this compound and 4-thiouridine in the same eukaryotic system is not extensively documented in the current literature. The following tables summarize the known characteristics and performance of each labeling reagent based on available studies.
Table 1: Summary of Key Properties
| Feature | This compound | 4-Thiouridine (4sU) |
| Incorporation | Incorporated into RNA by RNA polymerases in place of guanosine. | Incorporated into RNA by RNA polymerases in place of uridine.[1][2] |
| Detection Chemistry | Bioorthogonal "click" chemistry (e.g., copper-catalyzed or strain-promoted alkyne-azide cycloaddition).[3] | 1. Thiol-specific biotinylation for affinity purification. 2. Alkylation (e.g., with iodoacetamide) leading to T-to-C mutations in sequencing (SLAM-seq).[4][5] |
| Primary Application | Nascent RNA capture, visualization, and sequencing, particularly in systems where 4sU may be toxic or inefficiently incorporated.[6] | Gold standard for nascent RNA sequencing (e.g., SLAM-seq, TimeLapse-seq), measuring RNA synthesis and decay rates.[4][7] |
| Advantages | - Bioorthogonal chemistry offers high specificity and efficiency. - Potentially lower toxicity in some systems compared to 4sU. - Effective in bacterial systems where 4sU is problematic.[6] | - Extensive validation and a wide range of established protocols. - Enables direct detection of labeled RNA through sequencing without enrichment (SLAM-seq). - Commercially available kits and analysis pipelines.[4][8] |
| Disadvantages | - Less established in eukaryotic systems for nascent RNA-seq compared to 4sU. - Potential for altered RNA structure or function due to the bulky 2'-azido group. | - Can induce cytotoxicity and perturb rRNA processing at high concentrations or with long exposure.[9][10] - Inefficiently incorporated or toxic in some organisms, like E. coli.[6][11] - Biotinylation-based purification can be laborious and introduce biases.[5] |
Table 2: Comparison of Performance Metrics
| Performance Metric | This compound | 4-Thiouridine (4sU) |
| Labeling Efficiency | Reported to be efficient, but direct comparative data with 4sU in eukaryotes is scarce. | Concentration-dependent; can be high but may require optimization to balance efficiency and toxicity.[1] |
| Specificity | High, due to the bioorthogonal nature of click chemistry. | High for both biotinylation and alkylation methods. |
| Cytotoxicity | Generally considered to have low cytotoxicity. | Can be cytotoxic at concentrations >50µM, affecting cell proliferation and rRNA synthesis.[10] |
| Perturbation of RNA Metabolism | Less studied, but the 2'-modification could potentially affect RNA structure and processing. | Known to inhibit rRNA synthesis and processing at high concentrations.[10] Can also affect pre-mRNA splicing. |
| Downstream Compatibility | Compatible with various downstream applications including sequencing, imaging, and mass spectrometry. | Excellent compatibility with next-generation sequencing; established bioinformatics pipelines for SLAM-seq data.[4] |
Visualizing the Workflows
To better understand the practical differences between these two labeling reagents, the following diagrams illustrate their respective experimental workflows.
Caption: Comparative experimental workflows for nascent RNA-seq using this compound and 4-thiouridine (SLAM-seq).
Caption: Chemical structures of this compound and 4-thiouridine.
Experimental Protocols
The following sections provide detailed, generalized protocols for nascent RNA labeling and analysis using this compound and 4-thiouridine.
Protocol 1: Nascent RNA Labeling and Capture with this compound
This protocol is based on a generic approach for click chemistry-based capture of azide-modified RNA.
I. Metabolic Labeling
-
Culture cells to the desired confluency.
-
Replace the medium with fresh medium containing this compound. The optimal concentration and labeling time should be determined empirically for each cell type and experimental goal. A starting point could be in the range of 10-100 µM for 1-4 hours.
-
Incubate cells under their normal growth conditions for the desired labeling period.
II. RNA Isolation
-
Harvest cells and isolate total RNA using a standard method, such as TRIzol reagent or a column-based kit.
-
Quantify the RNA and assess its integrity.
III. Click Reaction
-
Prepare a click reaction mix. For a copper-catalyzed reaction, this typically includes an alkyne-biotin conjugate, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA).
-
Add the click reaction mix to the total RNA and incubate at room temperature.
-
Purify the RNA to remove reaction components.
IV. Affinity Purification
-
Resuspend streptavidin-coated magnetic beads in a suitable binding buffer.
-
Add the biotinylated RNA to the beads and incubate to allow binding.
-
Wash the beads extensively to remove non-biotinylated (pre-existing) RNA.
-
Elute the captured nascent RNA from the beads.
V. Downstream Analysis
-
The eluted RNA is now ready for downstream applications, such as library preparation for next-generation sequencing.
Protocol 2: Nascent RNA Labeling and Sequencing using 4-Thiouridine (SLAM-seq)
This protocol is based on the SLAM-seq method, which involves alkylation of 4sU to induce T-to-C conversions during reverse transcription.
I. Metabolic Labeling
-
Culture cells to the desired confluency.
-
Add 4-thiouridine to the culture medium. A final concentration of 100-500 µM for 30 minutes to a few hours is a common starting point.[5] Note that high concentrations and long incubation times can be toxic.[10]
-
Incubate cells for the desired labeling period.
II. RNA Isolation
-
Harvest cells and isolate total RNA. It is crucial to work quickly and on ice to minimize RNA degradation.
III. Iodoacetamide Treatment
-
Treat the total RNA with iodoacetamide (IAA) in a suitable buffer (e.g., phosphate buffer, pH 8.0). A typical concentration is 10 mM IAA.
-
Incubate in the dark for 15-30 minutes at 50°C.[4]
-
Quench the reaction with dithiothreitol (DTT).
-
Purify the RNA to remove IAA and other reaction components.
IV. Library Preparation and Sequencing
-
Prepare a sequencing library from the alkylated total RNA using a standard RNA-seq library preparation kit. It is important to use a kit that is compatible with identifying single nucleotide variants. 3'-end sequencing methods are often recommended.[5]
-
Sequence the library on a high-throughput sequencing platform.
V. Bioinformatic Analysis
-
Align the sequencing reads to the reference genome.
-
Use specialized software (e.g., SLAMdunk) to identify and quantify T-to-C conversions in the sequencing data.
-
The frequency of T-to-C conversions allows for the differentiation and quantification of nascent versus pre-existing transcripts.
Conclusion and Recommendations
The choice between this compound and 4-thiouridine for nascent RNA labeling depends on the specific research question, the experimental system, and the available resources.
-
4-Thiouridine (4sU) is the more established and widely used reagent, particularly for studies in mammalian cells focused on quantifying RNA synthesis and decay rates. The SLAM-seq method provides a powerful and relatively straightforward approach for transcriptome-wide analysis without the need for physical enrichment of labeled RNA. However, researchers must be mindful of its potential cytotoxicity and effects on RNA metabolism, and carefully optimize labeling conditions.
-
This compound represents a valuable alternative, especially in systems where 4sU proves to be problematic (e.g., in bacteria).[6] The bioorthogonal nature of its detection via click chemistry offers high specificity and versatility. While less established for nascent RNA sequencing in eukaryotes, it holds promise for applications requiring efficient and specific capture of newly synthesized RNA.
For researchers new to the field, starting with 4sU-based methods like SLAM-seq may be more accessible due to the wealth of published protocols and available analysis tools. However, for those encountering limitations with 4sU or interested in exploring alternative chemical biology approaches, this compound presents a compelling option that warrants further investigation and optimization. As with any metabolic labeling experiment, careful controls and validation are essential to ensure the biological relevance of the findings.
References
- 1. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Correcting 4sU induced quantification bias in nucleotide conversion RNA-seq data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 2'-Azido Guanosine and 5-Ethynyl Uridine for Metabolic Labeling of RNA
In the dynamic field of molecular biology, the ability to track and isolate newly synthesized RNA is crucial for understanding gene expression and regulation. Metabolic labeling with nucleoside analogs has emerged as a powerful tool for this purpose. This guide provides a comprehensive comparison of two prominent analogs: 2'-Azido guanosine and 5-ethynyl uridine (5-EU). We will delve into their mechanisms, performance, and provide the necessary experimental details for researchers to make an informed choice for their specific applications.
Mechanism of Action: A Tale of Two Analogs
Both this compound and 5-ethynyl uridine (5-EU) are incorporated into nascent RNA transcripts during cellular transcription. The key to their utility lies in the bioorthogonal functional groups they carry. This compound possesses an azide group, while 5-EU contains an alkyne group. These groups are chemically inert within the cellular environment but can be specifically and efficiently labeled in a subsequent step using "click chemistry."
5-Ethynyl Uridine (5-EU): As a uridine analog, 5-EU is readily taken up by cells and converted into 5-ethynyl uridine triphosphate (5-EUTP) by cellular kinases. This triphosphate is then incorporated into newly transcribed RNA by RNA polymerases in place of uridine. The exposed alkyne group on the incorporated 5-EU allows for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-functionalized reporter molecule, such as a fluorescent dye or biotin, for visualization or enrichment.[1][2][3][4][5]
This compound: Similarly, this compound is a guanosine analog that can be introduced to cells. Once inside, it is phosphorylated and incorporated into nascent RNA chains by RNA polymerases, substituting for guanosine. The azide group at the 2' position of the ribose sugar serves as a handle for a click chemistry reaction.[6][7] This typically involves a strain-promoted azide-alkyne cycloaddition (SPAAC) with a cyclooctyne-bearing reporter or a copper-catalyzed reaction with a terminal alkyne-containing reporter.[8] Notably, this compound has been shown to be particularly effective for labeling RNA in bacteria.[9][10]
Performance Comparison: Key Metrics for Researchers
The choice between this compound and 5-EU will depend on the specific experimental goals and the biological system under investigation. Below is a summary of key performance indicators.
| Feature | This compound | 5-Ethynyl Uridine (5-EU) |
| Target Nucleoside | Guanosine | Uridine |
| Primary Application | RNA labeling, particularly effective in bacteria[9][10] | Global RNA labeling in eukaryotes[1][2] |
| Click Chemistry Handle | Azide | Alkyne |
| Detection Method | Copper-catalyzed or strain-promoted alkyne-azide cycloaddition | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)[1][2] |
| Reported Toxicity | Low cytotoxicity reported in bacterial systems[9] | Generally considered to have low toxicity at working concentrations, though high concentrations or long exposure times can affect cellular processes. |
| Labeling Specificity | Specific for RNA, does not label DNA[9] | Efficiently incorporated into RNA by multiple polymerases; does not incorporate into DNA[4] |
| Considerations | The 2'-azido modification may have some impact on RNA structure and function.[7] | The copper catalyst used in CuAAC can cause some RNA degradation.[4] |
Experimental Protocols
Below are generalized protocols for metabolic labeling of RNA using this compound and 5-EU. Optimal conditions, such as labeling time and analog concentration, should be determined empirically for each cell type and experimental setup.
Metabolic Labeling with 5-Ethynyl Uridine (5-EU)
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of 5-EU in DMSO.
-
Add 5-EU to the cell culture medium at a final concentration of 0.1 to 1 mM.
-
Incubate the cells for the desired labeling period (e.g., 1-24 hours).
-
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton® X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail containing an azide-functionalized fluorescent dye, copper(II) sulfate, and a reducing agent like sodium ascorbate in a buffer.
-
Incubate the cells with the click reaction cocktail for 30 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips with an appropriate mounting medium.
-
Visualize the labeled RNA using fluorescence microscopy.
-
Metabolic Labeling with this compound
-
Cell Culture and Labeling (Bacterial Example):
-
Grow bacterial cells to the desired optical density.
-
Add this compound to the culture medium at a final concentration of 10-100 µM.[9]
-
Continue to incubate the cells for the desired labeling period.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation.
-
Lyse the cells using an appropriate method to extract total RNA.
-
-
Click Chemistry Reaction (using an alkyne-bearing reporter):
-
To the extracted RNA, add the click reaction components: an alkyne-functionalized reporter (e.g., alkyne-biotin or a fluorescent alkyne), copper(II) sulfate, and a reducing agent.
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
-
Downstream Analysis:
-
The labeled RNA can then be purified from the reaction mixture for downstream applications such as enrichment on streptavidin beads (if using biotin) or direct visualization.
-
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the metabolic labeling workflows for both this compound and 5-EU.
Caption: Workflow for 5-Ethynyl Uridine (5-EU) metabolic labeling of RNA.
Caption: Workflow for this compound metabolic labeling of RNA.
References
- 1. pnas.org [pnas.org]
- 2. 5-Ethynyl uridine (5-EU) [baseclick.eu]
- 3. 5-Ethynyl-uridine (5-EU), Alkyne-containing Nucleosides - Jena Bioscience [jenabioscience.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2'-Azido RNA, a versatile tool for chemical biology: synthesis, X-ray structure, siRNA applications, click labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. longdom.org [longdom.org]
A Researcher's Guide to Negative Control Experiments for 2'-Azido Guanosine Metabolic Labeling
For researchers, scientists, and drug development professionals delving into the intricacies of nascent RNA, 2'-Azido guanosine (2'-Azido-G) has emerged as a powerful tool for metabolic labeling. This modified nucleoside allows for the selective isolation and analysis of newly transcribed RNA, offering a window into the dynamic world of gene expression. However, the reliability of any metabolic labeling experiment hinges on the rigor of its controls. This guide provides a comprehensive comparison of essential negative control experiments for 2'-Azido-G labeling, complete with experimental data, detailed protocols, and visual workflows to ensure the validity and accuracy of your findings.
Metabolic labeling with 2'-Azido-G involves the cellular uptake of this modified nucleoside, its subsequent phosphorylation to 2'-azidoguanosine triphosphate (2'-Azido-GTP), and its incorporation into elongating RNA chains by RNA polymerases. The incorporated azide group then serves as a bioorthogonal handle for downstream applications such as biotinylation via click chemistry, enabling the enrichment and analysis of nascent RNA. To confidently attribute the observed signals to the specific incorporation of 2'-Azido-G into newly synthesized RNA, a series of negative control experiments are indispensable.
Comparison of Negative Control Experiments
A well-designed set of negative controls is crucial to rule out artifacts and non-specific signals. The following table summarizes the most critical negative control experiments, their purpose, and the expected outcomes.
| Negative Control Experiment | Purpose | Principle | Expected Outcome | Typical Quantitative Reduction in Signal |
| No 2'-Azido-G Treatment | To establish the baseline signal and confirm that the detection signal is dependent on the addition of the azido-nucleoside. | Cells are processed and subjected to the same downstream detection chemistry (e.g., click reaction with a fluorescent probe) without prior incubation with 2'-Azido-G. | No or minimal signal should be detected, indicating that the fluorescent probe does not non-specifically bind to cellular components. | > 95% reduction compared to the 2'-Azido-G treated sample. |
| Competition with Natural Guanosine | To demonstrate the specificity of 2'-Azido-G incorporation through the canonical nucleoside metabolic pathway. | Cells are co-incubated with 2'-Azido-G and a molar excess of natural guanosine. | A significant reduction in the labeling signal is expected as the natural guanosine competes with 2'-Azido-G for uptake and incorporation into RNA. | 70-90% reduction in signal, depending on the concentration of the competitor. |
| Transcription Inhibition | To confirm that the labeling is dependent on active RNA synthesis (transcription). | Cells are pre-treated with a general transcription inhibitor, such as Actinomycin D, before the addition of 2'-Azido-G. | A substantial decrease in the labeling signal should be observed, as the inhibition of RNA polymerases prevents the incorporation of 2'-Azido-G into RNA. | > 80% reduction in signal. |
| RNase Treatment | To verify that the detected signal originates from RNA and not other azide-containing macromolecules or non-specific binding. | Labeled cellular extracts or purified RNA are treated with RNase A (for single-stranded RNA) and/or RNase H (for RNA in DNA-RNA hybrids) prior to detection. | The signal should be significantly diminished or completely abolished after RNase treatment, confirming that the azide signal is RNA-dependent. | > 90% reduction in signal. |
Experimental Protocols
No 2'-Azido-G Treatment Control
Objective: To determine the background signal from the detection reagents.
Protocol:
-
Culture cells to the desired confluency in parallel with the experimental samples.
-
Instead of adding 2'-Azido-G, add an equivalent volume of the vehicle (e.g., DMSO or PBS) to the control culture medium.
-
Incubate for the same duration as the experimental samples.
-
Harvest the cells and perform the downstream detection steps (e.g., cell fixation, permeabilization, and click chemistry reaction with an azide-reactive fluorescent probe) identically to the experimental samples.
-
Analyze the signal using fluorescence microscopy or flow cytometry.
Competition with Natural Guanosine
Objective: To demonstrate the specificity of the metabolic labeling.
Protocol:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of natural guanosine.
-
Add a 10- to 100-fold molar excess of natural guanosine to the culture medium simultaneously with the addition of 2'-Azido-G.
-
Incubate for the standard labeling period.
-
Harvest the cells and proceed with the standard detection protocol.
-
Compare the signal intensity to that of cells labeled with 2'-Azido-G alone.
Transcription Inhibition Control
Objective: To confirm that labeling is transcription-dependent.
Protocol:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with a transcription inhibitor such as Actinomycin D (typically 1-5 µg/mL) for 30-60 minutes.
-
Add 2'-Azido-G to the culture medium containing the inhibitor.
-
Continue the incubation for the standard labeling period.
-
Harvest the cells and perform the detection protocol.
-
Quantify the signal and compare it to the signal from cells not treated with the inhibitor.
RNase Treatment Control
Objective: To verify that the signal is from labeled RNA.
Protocol:
-
Label cells with 2'-Azido-G and perform the click chemistry reaction to attach a biotin or fluorescent tag.
-
Lyse the cells and extract the total nucleic acids.
-
Divide the sample into two aliquots.
-
To one aliquot, add a mixture of RNase A (final concentration 10-100 µg/mL) and RNase H (final concentration 5-10 units/mL). To the other aliquot (control), add the same volume of nuclease-free water.
-
Incubate both samples at 37°C for 30-60 minutes.
-
Analyze the remaining signal by methods such as dot blot, in-gel fluorescence, or streptavidin-based detection of biotinylated RNA.
Visualizing the Workflow and Metabolic Pathway
To further clarify the experimental logic and the underlying biological processes, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for 2'-Azido-G metabolic labeling and its negative controls.
Caption: Metabolic incorporation pathway of this compound into nascent RNA.
By diligently performing these negative control experiments, researchers can significantly enhance the confidence in their 2'-Azido-G metabolic labeling results. This rigorous approach is fundamental for generating high-quality, reproducible data in the study of RNA biology and its implications in health and disease.
advantages and disadvantages of 2'-Azido guanosine compared to other nucleoside analogs.
For Immediate Release
In the landscape of antiviral drug development, nucleoside analogs remain a cornerstone of therapeutic strategies. Among these, 2'-Azido guanosine has emerged as a molecule of interest, demonstrating notable activity against a range of viruses. This guide provides a comprehensive comparison of this compound with other prominent nucleoside analogs, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of this compound.
Executive Summary
This compound, a synthetic guanosine analog, exerts its antiviral effects primarily through the inhibition of viral RNA-dependent RNA polymerase (RdRp), leading to chain termination during viral replication. Its unique 2'-azido modification influences its substrate efficiency for viral polymerases and its potential for cytotoxicity. This guide will delve into a comparative analysis of its efficacy and safety profile against established nucleoside analogs such as Ribavirin, Acyclovir, and the more recent 2'-C-Methylguanosine, providing a clear perspective on its advantages and disadvantages.
Mechanism of Action: A Common Pathway with Critical Differences
The primary mechanism of action for many nucleoside analogs, including this compound, involves a multi-step intracellular process. Upon cellular uptake, the nucleoside analog is phosphorylated by host cell kinases to its active triphosphate form. This triphosphate metabolite then competes with the natural nucleoside triphosphate (in this case, guanosine triphosphate or GTP) for incorporation into the nascent viral RNA or DNA chain by the viral polymerase. The incorporation of the modified nucleoside often leads to chain termination, as the absence of a 3'-hydroxyl group or the presence of a modified group at the 2' or 3' position prevents the formation of the next phosphodiester bond.[1]
Figure 1: General signaling pathway of guanosine analog-mediated antiviral activity.
Comparative Antiviral Activity and Cytotoxicity
The efficacy and safety of an antiviral agent are paramount. These are typically quantified by the 50% effective concentration (EC50), the concentration at which the drug inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration at which the drug causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window.
While direct comparative studies for this compound against a wide array of viruses and other nucleoside analogs are not extensively available in a single comprehensive report, we can synthesize data from various sources to provide a comparative overview.
| Nucleoside Analog | Target Virus(es) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| This compound | Vaccinia virus, L1210 cells | Data not uniformly reported | Data not uniformly reported | Data not uniformly reported | [] |
| 2'-C-Methylguanosine | Dengue virus (DENV) | ~0.48 - 0.77 | >170 | >210 | [3] |
| Ribavirin | Various RNA viruses | Highly variable depending on virus and cell type | Highly variable | Generally low | [4] |
| Acyclovir | Herpes Simplex Virus (HSV) | ~0.1 - 1.0 | >100 | >100-1000 | [5] |
Note: The data presented is a synthesis from multiple sources and may vary depending on the specific virus strain, cell line, and experimental conditions. Direct head-to-head studies are required for a definitive comparison.
Advantages and Disadvantages of this compound
Advantages:
-
Broad-Spectrum Potential: The 2'-azido modification has been explored in various nucleoside analogs, suggesting potential activity against a range of RNA and DNA viruses.[]
-
Mechanism-Based Efficacy: As a chain terminator, its mechanism is well-understood and targets a crucial viral enzyme.[1]
Disadvantages:
-
Limited Publicly Available Data: Comprehensive, comparative data on the antiviral spectrum, potency (EC50), and cytotoxicity (CC50) of this compound is scarce in the public domain, making direct comparisons challenging.
-
Potential for Cytotoxicity: Like many nucleoside analogs, indiscriminate incorporation into host cell DNA or RNA by cellular polymerases can lead to toxicity. The selectivity for viral polymerases over host polymerases is a critical determinant of its therapeutic index.
-
Phosphorylation Dependence: Its activation is dependent on host cell kinases, and variations in kinase activity across different cell types could affect its efficacy.
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, standardized experimental protocols are crucial. Below are outlines for key assays used to evaluate the antiviral activity and cytotoxicity of nucleoside analogs.
Plaque Reduction Assay for Antiviral Activity
This assay is a gold-standard method to determine the infectious virus titer and the efficacy of antiviral compounds.
Figure 2: Workflow for a plaque reduction assay.
Detailed Steps:
-
Cell Culture: Plate a suitable host cell line (e.g., Vero, Huh-7) in 6- or 12-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare a series of dilutions of this compound and comparator nucleoside analogs in cell culture medium.
-
Virus Preparation: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection: Remove the growth medium from the cell monolayers and infect with the virus dilution.
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of the compounds.
-
Overlay: Add an overlay medium containing a solidifying agent like agarose or methylcellulose to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Staining and Counting: Fix the cells and stain with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
MTT/MTS Assay for Cytotoxicity
This colorimetric assay measures cell viability and is used to determine the cytotoxic effects of the compounds.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of this compound and control compounds to the wells. Include a "cells only" control (no compound) and a "medium only" control (no cells).
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 2-5 days).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate for 2-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. This step is not required for MTS.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. The CC50 is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound represents a promising scaffold for the development of novel antiviral agents. Its mechanism of action as a chain terminator of viral polymerases is a well-validated strategy. However, a comprehensive and direct comparative evaluation of its antiviral spectrum, potency, and cytotoxicity against a broader range of viruses and in direct comparison with other leading nucleoside analogs is necessary to fully elucidate its therapeutic potential. The experimental protocols outlined in this guide provide a framework for such a systematic evaluation, which will be critical for advancing our understanding of this compound and its place in the antiviral armamentarium.
References
- 1. AZT – mechanism of action and organic synthesis - The Science Snail [sciencesnail.com]
- 3. Evaluation of AT-752, a Double Prodrug of a Guanosine Nucleotide Analog with In Vitro and In Vivo Activity against Dengue and Other Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
Unveiling Nascent Transcriptomes: A Comparative Guide to 2'-Azido Guanosine (2'-Azido-G) Based RNA Labeling
For researchers, scientists, and drug development professionals delving into the dynamic world of transcriptomics, the ability to specifically capture newly synthesized RNA is paramount. Metabolic labeling with nucleoside analogs has emerged as a powerful tool for this purpose. This guide provides a comprehensive comparison of transcriptomic data obtained using 2'-Azido guanosine (2'-Azido-G), a bio-orthogonal chemical reporter, with other established methods. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate technique for your research needs.
The study of nascent RNA provides a real-time snapshot of the cellular response to various stimuli, offering invaluable insights into gene regulation, RNA processing, and decay. This compound, when introduced to cells, is incorporated into newly transcribed RNA. The azido group serves as a chemical handle for bio-orthogonal reactions, such as copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry), allowing for the specific enrichment and subsequent sequencing of these nascent transcripts. This approach, notably utilized in a method termed Azidonucleoside-Incorporated RNA sequencing (AIR-seq), has shown promise, particularly in bacterial transcriptomics.
Performance Comparison: 2'-Azido-G vs. Alternative Methods
To objectively assess the performance of 2'-Azido-G-based transcriptomics, we compare it with a widely used 4-thiouridine (4sU)-based method, SLAM-seq (Thiol(SH)-linked alkylation for the metabolic sequencing of RNA). While direct, comprehensive comparative studies are still emerging, we can extrapolate key performance indicators from existing literature.
| Performance Metric | This compound (AIR-seq) | 4-Thiouridine (4sU) based Methods (e.g., SLAM-seq) | Key Considerations |
| Principle of Detection | Bio-orthogonal ligation of an azide group followed by enrichment. | Alkylation of a thiol group leading to T-to-C conversions during reverse transcription. | The enrichment-based approach of AIR-seq may offer higher sensitivity for lowly expressed nascent transcripts. SLAM-seq's reliance on nucleotide conversion requires specialized bioinformatic analysis. |
| Labeling Specificity | Specific for newly synthesized RNA. The 2'-azido group prevents incorporation into DNA.[1] | Specific for newly synthesized RNA. | Both methods demonstrate high specificity for nascent RNA. |
| Reported Applications | Primarily demonstrated in bacteria (e.g., E. coli) for studying transcriptional responses to stress.[2] | Widely used in mammalian cells and in vivo models to study RNA kinetics, including synthesis and degradation rates. | The suitability of AIR-seq in eukaryotic systems is an area of ongoing research. SLAM-seq is well-established across a broader range of biological systems. |
| Sensitivity | Potentially higher for detecting newly synthesized transcripts due to selective enrichment.[2] | High sensitivity, with the ability to detect transcriptional changes at the single-cell level (scSLAM-seq). | The enrichment step in AIR-seq can reduce background from pre-existing RNA, potentially enhancing the signal-to-noise ratio for nascent transcripts. |
| Potential Biases | Potential for biases related to the efficiency of the bio-orthogonal ligation and subsequent enrichment steps. | Potential for biases related to the efficiency of the chemical conversion and the impact of 4sU incorporation on RNA stability and processing. | All metabolic labeling techniques may introduce some level of bias. Cross-validation with alternative methods is recommended. |
Experimental Protocols
Protocol 1: Metabolic RNA Labeling of E. coli with this compound
This protocol outlines the general steps for metabolic labeling of bacterial RNA with 2'-Azido-G, based on the AIR-seq methodology.
-
Bacterial Cell Culture: Grow E. coli cells in a suitable medium to the desired optical density (e.g., mid-log phase).
-
Metabolic Labeling: Add this compound to the cell culture at a final concentration of 100 µM and incubate for the desired labeling period (e.g., 10 minutes for pulse-labeling).
-
RNA Extraction: Harvest the bacterial cells by centrifugation and extract total RNA using a standard protocol (e.g., hot phenol-chloroform extraction).
-
Quality Control: Assess the integrity and concentration of the extracted RNA using a Bioanalyzer or similar instrument.
Protocol 2: Bio-orthogonal Ligation and Enrichment of 2'-Azido-G Labeled RNA
This protocol describes the "click chemistry" reaction to attach a biotin handle to the labeled RNA for subsequent enrichment.
-
Click Reaction Setup: In a reaction tube, combine the 2'-Azido-G labeled total RNA, a biotinylated alkyne probe (e.g., DBCO-biotin), and the appropriate catalyst and buffers for copper-free click chemistry (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC).
-
Incubation: Incubate the reaction mixture under the recommended conditions (e.g., 37°C for 1-2 hours) to allow for the covalent ligation of the biotin probe to the azido-modified RNA.
-
RNA Purification: Purify the RNA from the reaction mixture to remove unreacted probes and other components.
-
Enrichment of Labeled RNA: Use streptavidin-coated magnetic beads to capture the biotinylated nascent RNA. Wash the beads extensively to remove unlabeled, pre-existing RNA.
-
Elution: Elute the captured nascent RNA from the magnetic beads.
Protocol 3: RNA-Seq Library Preparation and Data Analysis
This protocol outlines the final steps to prepare the enriched RNA for sequencing and subsequent data analysis.
-
RNA Fragmentation: Fragment the enriched nascent RNA to the appropriate size for the sequencing platform.
-
cDNA Synthesis: Synthesize first and second-strand cDNA from the fragmented RNA.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.
-
Library Amplification: Amplify the adapter-ligated library using PCR.
-
Sequencing: Sequence the prepared library on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Read Alignment: Align the sequencing reads to the reference genome.
-
Quantification: Count the number of reads mapping to each gene to determine the expression levels of newly synthesized transcripts.
-
Differential Expression Analysis: Compare transcript levels between different experimental conditions to identify changes in nascent transcription.
-
Visualizing the Workflow and Underlying Principles
To provide a clearer understanding of the processes involved, the following diagrams illustrate the key workflows and signaling pathways.
Caption: Comparative workflow of 2'-Azido-G (AIR-seq) and 4sU (SLAM-seq) based transcriptomics.
References
Limitations of 2'-Azido Guanosine for In Vivo RNA Labeling Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate method for in vivo RNA labeling is critical for accurately studying RNA dynamics without introducing significant perturbations. 2'-Azido guanosine (2'-AzG) has emerged as a tool for metabolic RNA labeling, offering the ability to tag and study RNA in living organisms. However, like any chemical probe, it is not without its limitations. This guide provides an objective comparison of this compound with other common in vivo RNA labeling alternatives, supported by available experimental data and detailed protocols.
Introduction to this compound (2'-AzG)
This compound is a modified nucleoside analog where the 2'-hydroxyl group of the ribose sugar is replaced by an azide (-N3) group. This modification allows for its metabolic incorporation into newly synthesized RNA. The azide group serves as a bioorthogonal handle, enabling the selective chemical ligation, or "click" reaction, to a variety of reporter molecules, such as fluorophores or biotin, for visualization and enrichment of the labeled RNA.[1] 2'-AzG has been successfully used to label RNA in bacteria and, notably, to study the gut microbiota in living mice.[2][3]
Core Limitations of this compound for In Vivo Studies
While a valuable tool, the in vivo application of 2'-AzG, particularly in mammalian systems, presents several limitations that researchers must consider.
1. Limited Data on In Vivo Toxicity and Perturbation in Mammalian Systems: A significant limitation is the scarcity of comprehensive in vivo toxicity data for this compound in mammals. While some studies have shown that 2'-azido modifications are well-tolerated in specific applications like siRNAs, this does not directly translate to the safety of systemic administration of the free nucleoside for metabolic labeling.[1] Other nucleoside analogs, such as 3'-azido-3'-deoxythymidine (AZT), are known to have dose-limiting toxicities, including myelotoxicity and myopathy.[4] Acute toxicity studies of other azido-modified nucleoside analogs, like 2'-deoxy-2'-β-fluoro-4'-azidocytidine (FNC), have shown dose-dependent increases in pro-inflammatory cytokines and alterations in blood parameters in mice, although no significant tissue damage was observed at the tested doses.[5][6] Without similar dedicated studies on 2'-AzG, its potential to induce inflammation, cellular stress, or off-target effects in mammalian tissues remains largely uncharacterized.
2. Unknown Metabolic Labeling Efficiency in Mammalian Cells In Vivo: The efficiency with which 2'-AzG is taken up by mammalian cells, phosphorylated to its triphosphate form, and incorporated into RNA by polymerases in a whole-organism context is not well-documented. Studies have demonstrated its utility in labeling the RNA of gut microbiota when administered orally to mice, suggesting it can be metabolically activated by bacterial enzymes.[3][7] However, its efficiency in labeling RNA in various mammalian tissues after systemic administration is yet to be thoroughly quantified and compared with more established methods.
3. Potential for Altering RNA Structure and Function: The presence of a bulky azido group at the 2' position of the ribose can potentially alter the structure, stability, and processing of RNA molecules. While studies on synthetic RNAs have shown that the 2'-azido group can be accommodated within an A-form double helix, it does cause a modest decrease in the thermal stability of RNA duplexes.[1] The impact of widespread incorporation of 2'-AzG on complex RNA functions such as splicing, transport, and translation in a living animal has not been systematically investigated.
4. Challenges with Bioorthogonal Chemistry In Vivo: While the azide group allows for bioorthogonal click chemistry, performing these reactions efficiently and specifically in a complex in vivo environment can be challenging. The delivery and biodistribution of the click chemistry reagents (e.g., copper catalysts or strained alkynes) need to be carefully optimized to ensure efficient labeling of the target RNA without causing toxicity. Copper-catalyzed click chemistry, in particular, has been associated with cytotoxicity due to the generation of reactive oxygen species.[8] While copper-free alternatives exist, their in vivo efficiency and potential for off-target reactions need to be considered.
Comparison with Alternative In Vivo RNA Labeling Methods
The limitations of 2'-AzG are best understood in the context of alternative methods. The most common alternatives are 4-thiouracil (4sU) and 5-ethynyluridine (5EU).
| Feature | This compound (2'-AzG) | 4-Thiouracil (4sU) | 5-Ethynyluridine (5EU) |
| Principle of Detection | Click chemistry with an azide-reactive probe.[1] | Thiol-specific chemical modification (e.g., alkylation) leading to T>C transitions during reverse transcription (SLAM-seq). | Click chemistry with an azide-reactive probe. |
| In Vivo Toxicity | Limited data available for mammalian systems. Other azido-nucleosides show some toxicity at higher concentrations.[5][6] | Generally considered to have low toxicity at concentrations used for labeling, though high concentrations can be toxic. | Generally considered to have low toxicity at concentrations used for labeling. |
| Labeling Efficiency | Demonstrated in gut microbiota in vivo[3]; efficiency in mammalian tissues is not well-characterized. | Efficiently incorporated into RNA in a wide range of organisms and cell types in vivo. | Efficiently incorporated into RNA in various organisms and cell types in vivo. |
| Perturbation of RNA | Potential to alter RNA structure and stability due to the bulky 2'-azido group.[1] | Minimal perturbation to RNA structure and function reported. | Minimal perturbation to RNA structure and function reported. |
| Detection Method | Requires subsequent click reaction, which can have its own in vivo challenges.[8] | Direct detection via sequencing after chemical conversion, avoiding the need for a second in vivo reaction. | Requires subsequent click reaction, which can have its own in vivo challenges. |
| Established Protocols | Limited detailed protocols for in vivo mammalian studies. | Well-established protocols for in vivo studies (e.g., SLAM-seq). | Well-established protocols for in vivo studies. |
Experimental Protocols
Protocol 1: In Vivo RNA Labeling of Gut Microbiota with this compound in Mice
This protocol is adapted from studies on metabolic labeling of gut microbiota.[3]
Materials:
-
This compound (2'-AzG)
-
Phosphate-buffered saline (PBS)
-
Gavage needles
-
C57BL/6 mice
-
Fecal sample collection supplies
-
RNA extraction kit suitable for bacterial RNA
-
Click chemistry reagents (e.g., DBCO-Cy5 for fluorescence detection)
Procedure:
-
Preparation of 2'-AzG solution: Dissolve 2'-AzG in PBS to the desired concentration. A typical dose might be in the range of 100 mg/kg body weight, but this should be optimized.
-
Animal Dosing: Administer the 2'-AzG solution to C57BL/6 mice via oral gavage. A typical regimen could be three gavages over a specific time course (e.g., every 12 hours).
-
Sample Collection: Collect fecal samples at desired time points after the final gavage.
-
RNA Extraction: Isolate total RNA from the collected gut microbiota in the fecal samples using a suitable bacterial RNA extraction kit.
-
Click Chemistry Reaction: Perform a click chemistry reaction on the isolated RNA to attach a fluorescent probe (e.g., Cy5) to the azide-modified RNA.
-
In a typical reaction, mix the RNA with an alkyne-modified fluorescent dye (e.g., DBCO-Cy5) in a suitable buffer.
-
Incubate the reaction mixture as recommended by the reagent manufacturer (e.g., at 37°C for 1-2 hours).
-
-
Analysis:
-
In-gel fluorescence scanning: Run the labeled RNA on an agarose gel and visualize the fluorescent signal to confirm incorporation.
-
Dot blot analysis: Spot the labeled RNA onto a membrane and detect the fluorescent signal.
-
Confocal microscopy: If performing on intact bacteria, fix the cells after labeling and perform the click reaction, followed by imaging.
-
Protocol 2: General Cytotoxicity Assessment of Nucleoside Analogs using MTT Assay
This protocol provides a general method to assess the cytotoxicity of 2'-AzG or other nucleoside analogs on a mammalian cell line in vitro.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (or other nucleoside analog)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nucleoside analog in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to insoluble formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Metabolic pathway of this compound for RNA labeling.
Caption: Experimental workflow for in vivo RNA labeling with 2'-AzG.
References
- 1. 2′-Azido RNA, a Versatile Tool for Chemical Biology: Synthesis, X-ray Structure, siRNA Applications, Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Metabolic RNA labeling for probing RNA dynamics in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic damage detected in CD-1 mouse pups exposed perinatally to 3'-azido-3'-deoxythymidine and dideoxyinosine via maternal dosing, nursing, and direct gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety Assessment of a Nucleoside Analogue FNC (2’-deoxy-2’- β-fluoro-4’-azidocytidine ) in Balb/c Mice: Acute Toxicity Study [journal.waocp.org]
- 6. journal.waocp.org [journal.waocp.org]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: CuAAC vs. SPAAC for the Detection of 2'-Azido Guanosine
For researchers, scientists, and drug development professionals, the precise and efficient detection of modified nucleosides is paramount. This guide provides a comprehensive comparison of two powerful bioorthogonal ligation techniques—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—for the detection of 2'-Azido guanosine.
The "click chemistry" revolution has equipped scientists with a robust toolkit for molecular labeling. At the forefront are CuAAC and SPAAC, both of which enable the covalent linkage of an azide-modified molecule, such as this compound, with a reporter molecule (e.g., a fluorophore or biotin) bearing an alkyne group. While both reactions yield a stable triazole linkage, they differ significantly in their reaction mechanisms, kinetics, and biocompatibility, making the choice between them highly application-dependent.
Quantitative Performance Metrics
The following table summarizes key quantitative and qualitative parameters to consider when choosing between CuAAC and SPAAC for this compound detection.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Catalytic cycloaddition between a terminal alkyne and an azide, requiring a Cu(I) catalyst. | Catalyst-free cycloaddition between a strained cyclooctyne and an azide. |
| Reaction Kinetics | Generally very fast and highly tunable. Reaction times can range from minutes to a few hours for complete conversion with nucleic acids.[1] The rate is significantly influenced by the choice of copper source, reducing agent, and accelerating ligands. | Slower than CuAAC, with second-order rate constants typically in the range of 10⁻³ to 1 M⁻¹s⁻¹ depending on the cyclooctyne and azide.[2] For example, the reaction of benzyl azide with various cyclooctynes shows a range of reactivities. |
| Reaction Yield | Typically provides quantitative or near-quantitative yields with nucleic acids, often with excellent recovery of the desired conjugate.[3] | Can achieve high, often near-quantitative, yields (approaching 100%) on RNA.[4] |
| Biocompatibility | The requirement for a copper catalyst can be a significant drawback for in vivo or live-cell applications due to the cytotoxicity of copper ions. However, the use of copper-chelating ligands can mitigate this toxicity to some extent.[5] | Considered highly biocompatible as it proceeds without the need for a toxic metal catalyst, making it well-suited for live-cell and in vivo labeling.[6] |
| Side Reactions | Copper ions can cause damage to DNA, such as strand breaks.[1] The use of stabilizing ligands is crucial to minimize this. Reactive oxygen species (ROS) can also be generated. | The strained alkyne in SPAAC can be highly reactive towards cysteine-containing proteins in biological systems, which may lead to higher background signals in complex biological samples. |
| Signal-to-Noise Ratio | With optimized protocols and specific probes, CuAAC can provide a high signal-to-noise ratio. For instance, in O-GlcNAc proteomics, CuAAC with Biotin-Diazo-Alkyne showed higher protein identification and better accuracy than SPAAC. | The potential for non-specific reactions with thiols can sometimes lead to a lower signal-to-noise ratio compared to CuAAC in certain applications. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for detecting this compound using CuAAC and SPAAC.
Detailed Experimental Protocols
The following are generalized protocols for the labeling of azido-modified nucleic acids, which can be adapted for this compound-containing DNA or RNA.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted from established methods for labeling oligonucleotides and DNA.[3]
Materials:
-
Azido-modified nucleic acid (e.g., containing this compound)
-
Alkyne-functionalized reporter molecule (e.g., fluorescent dye-alkyne or biotin-alkyne)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Copper(I)-stabilizing ligand solution (e.g., 100 mM THPTA in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0) or Sodium Phosphate buffer (pH 7.0)
-
DMSO
-
Nuclease-free water
Procedure:
-
Preparation of the Reaction Mixture:
-
In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide or DNA in nuclease-free water.
-
Add 2 M TEAA buffer (pH 7.0).
-
Add DMSO and vortex to mix.
-
Add the alkyne-reporter stock solution (typically 4-50 equivalents excess relative to the nucleic acid). Vortex briefly.
-
-
Catalyst Preparation:
-
In a separate tube, prepare the catalyst complex by mixing the CuSO₄ solution and the THPTA ligand solution in a 1:5 molar ratio. Incubate for a few minutes at room temperature.
-
-
Initiation of the Click Reaction:
-
Add the freshly prepared sodium ascorbate solution to the nucleic acid/alkyne-reporter mixture (typically to a final concentration of 5 mM). Vortex briefly.
-
Add the pre-mixed CuSO₄/THPTA catalyst complex to the reaction mixture (typically to a final concentration of 100 µM CuSO₄ and 500 µM THPTA).
-
If working with oxygen-sensitive reagents, degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds and seal the tube.
-
-
Incubation:
-
Incubate the reaction at room temperature or up to 50°C for 30 minutes to 4 hours. The optimal time and temperature will depend on the specific reactants.
-
-
Purification:
-
Purify the labeled nucleic acid from excess reagents using methods such as ethanol precipitation, size-exclusion chromatography, or HPLC.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is based on methods for labeling RNA and DNA without a copper catalyst.[4]
Materials:
-
Azido-modified nucleic acid (e.g., containing this compound)
-
Strained alkyne-functionalized reporter molecule (e.g., DBCO-dye, BCN-biotin)
-
Reaction buffer (e.g., Sodium Phosphate buffer, pH 7.0, or Tris-HCl buffer)
-
Nuclease-free water
Procedure:
-
Preparation of the Reaction Mixture:
-
In a microcentrifuge tube, dissolve the azido-modified nucleic acid in the reaction buffer.
-
If necessary for solubility or stability of the nucleic acid, perform a refolding step by heating at 85°C for 5 minutes and then cooling to room temperature.
-
-
Initiation of the Click Reaction:
-
Add the strained alkyne-reporter molecule to the nucleic acid solution. The concentration of the alkyne will depend on the desired reaction rate and should be optimized (e.g., from 0.5 µM to 500 µM).
-
-
Incubation:
-
Incubate the reaction at a temperature ranging from room temperature to 65°C. Reaction times can vary from minutes to several hours, depending on the reactivity of the specific strained alkyne and the azide. Monitor the reaction progress if possible. For example, some SPAAC reactions with RNA have been shown to complete in approximately 60 minutes.[4]
-
-
Purification:
-
Remove excess unreacted strained alkyne-reporter using methods like ultrafiltration, ethanol precipitation, or chromatography.
-
Conclusion
Both CuAAC and SPAAC are highly effective methods for the detection of this compound. The choice between them hinges on the specific experimental context.
-
CuAAC is the method of choice when reaction speed and high throughput are critical, and the experimental system can tolerate the presence of copper, or when working with purified nucleic acids in vitro. The use of modern ligands has significantly improved its biocompatibility, but caution is still warranted in cellular environments.
-
SPAAC is the superior option for live-cell imaging and in vivo applications where cytotoxicity is a major concern. While generally slower than CuAAC, its catalyst-free nature ensures minimal perturbation of biological systems. The ongoing development of more reactive strained alkynes continues to close the kinetic gap with CuAAC.
For any application, optimization of reaction conditions, including reactant concentrations, temperature, and incubation time, is crucial to achieve the desired labeling efficiency and signal-to-noise ratio.
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 2. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 2'-Azido Guanosine
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of 2'-Azido guanosine, a crucial component in antiviral research and RNA modification studies. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
Minimum Required PPE:
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes of solutions containing this compound and other reagents. |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact. The azide group can be toxic upon absorption. |
| Body Protection | Flame-resistant lab coat | Protects against spills and potential ignition sources. |
| Respiratory Protection | Not generally required for small quantities handled in a fume hood. | Use a NIOSH-approved respirator if there is a risk of aerosol generation outside of a fume hood. |
Operational Plan: From Receipt to Use
A systematic workflow is essential to minimize risk when working with this compound.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store this compound in a cool, dry, and dark place, away from incompatible materials such as strong acids and oxidizing agents.
-
The solid compound is reported to be stable for up to two years under proper storage conditions. Solutions in DMSO or distilled water can be stored at -20°C for up to one month[].
-
-
Preparation of Solutions:
-
All handling of solid this compound and preparation of its solutions must be conducted within a certified chemical fume hood.
-
Use non-metallic (e.g., plastic or ceramic) spatulas and weighing boats to avoid the formation of potentially explosive metal azides.
-
When dissolving, add the solvent to the solid slowly to avoid dust generation.
-
-
Experimental Use:
-
Clearly label all vessels containing this compound.
-
Avoid heating organic azides unless specifically required by a validated protocol, and even then, with extreme caution and appropriate shielding.
-
Be aware of its reactivity. The azide group can participate in "click chemistry" reactions and is also known to undergo Staudinger reactions[2][3].
-
Disposal Plan: Managing this compound Waste
Proper disposal of azide-containing waste is critical to prevent the formation of highly explosive and toxic compounds.
Waste Management Protocol:
-
Segregation:
-
All solid and liquid waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container.
-
Crucially, do not mix azide waste with acidic waste. This can lead to the formation of highly toxic and explosive hydrazoic acid.
-
Avoid using metal containers for azide waste.
-
-
Decontamination of Glassware:
-
Rinse all contaminated glassware with a suitable organic solvent (e.g., ethanol or acetone) three times.
-
Collect the rinsate as hazardous waste.
-
After rinsing, glassware can be washed with soap and water.
-
-
Disposal of Waste:
-
All this compound waste must be disposed of through your institution's hazardous waste management program.
-
Clearly label the waste container with "Azide Waste" and a full list of its contents.
-
Emergency Procedures
In Case of a Spill:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Inform your supervisor and laboratory safety officer.
-
Isolate: Prevent entry to the spill area.
-
Decontaminate (if trained):
-
For small spills, and only if you are trained and have the appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully sweep the absorbed material into a designated azide waste container using non-metallic tools.
-
Decontaminate the area with a 10% bleach solution followed by a water rinse. Collect all cleaning materials as hazardous waste.
-
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
